1-Methoxy-4-(1-methoxyethyl)benzene
描述
属性
CAS 编号 |
77525-91-8 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-methoxy-4-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
InChI 键 |
OWNNDOZSFNEMPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)OC |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene
This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and analytical methodologies. This information is intended to support research and development activities where this compound may be of interest.
Chemical Identification
-
IUPAC Name : this compound[1]
-
Synonyms :
-
CAS Number : 77525-91-8[1]
-
Molecular Formula : C₁₀H₁₄O₂[1]
-
Molecular Structure :
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 166.099379685 Da | PubChem[1] |
| Monoisotopic Mass | 166.099379685 Da | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Experimental Protocols
The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of 1-(4-methoxyphenyl)ethanol (B1200191) to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a methylating agent. This protocol is adapted from established procedures for similar structures.
Reaction Scheme:
1-(4-methoxyphenyl)ethanol + CH₃I --(NaH, THF)--> this compound
Materials:
-
1-(4-methoxyphenyl)ethanol (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methyl iodide (CH₃I) (methylating agent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
-
Methylation:
-
Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the benzene ring protons. The methoxy (B1213986) group on the ring will appear as a singlet around 3.8 ppm. The protons of the methoxyethyl group will be observed as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the methoxy group of this side chain appearing as a singlet. Protons on carbons adjacent to an ether oxygen are typically found in the 3.4-4.5 ppm range.[2][3]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being the most downfield in the aromatic region. The carbons of the methoxy groups will appear in the 50-80 ppm range.[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable for the separation of aromatic ethers.
-
Injection: Splitless injection is recommended for dilute samples.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250-300 °C) at a rate of 10 °C/min is a typical starting point.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 40 to 400.
-
The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key aspects of the technical guide for the subject compound.
References
An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene
CAS Number for Identification: 77525-91-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methoxy-4-(1-methoxyethyl)benzene, a methoxy-substituted aromatic ether. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on structurally related molecules to present its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological significance. This document is intended to serve as a foundational resource to stimulate further research and application development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its handling, characterization, and application in a research setting. The following table summarizes key quantitative data, primarily computed from its chemical structure.[1]
| Property | Value | Source |
| CAS Number | 77525-91-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 (Computed) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol precursor, 4-methoxy-α-methylbenzenemethanol, to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Proposed Synthetic Route
The reaction proceeds by treating 4-methoxy-α-methylbenzenemethanol with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide. This is followed by the addition of a methylating agent, like methyl iodide, to yield the desired ether.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Williamson ether synthesis of secondary benzylic alcohols.[2][3]
Materials:
-
4-methoxy-α-methylbenzenemethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, two-necked round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of the sodium hydride.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-methoxy-α-methylbenzenemethanol (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture back down to 0 °C in an ice bath. Add methyl iodide (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted sodium hydride.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Potential Biological Activity and Applications
Methoxy-substituted aromatic compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[4][5] The presence of the methoxy (B1213986) group can influence the lipophilicity and electronic properties of a molecule, which in turn can affect its interaction with biological targets.
Table of Biological Activities of Related Methoxy-Substituted Benzene (B151609) Derivatives:
| Compound Class/Derivative | Biological Activity Investigated | Key Findings | Reference |
| 1,3,4-Thiadiazoles with a 3-methoxyphenyl (B12655295) group | Anticancer (Cytotoxicity against MCF-7 and MDA-MB-231 cell lines) | Showed weak cytotoxic activity but provided insights into structure-activity relationships. | [4] |
| Pyrazoline derivatives with 4-methoxy substitution | Antimicrobial (against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli) | Exhibited a range of Minimum Inhibitory Concentrations (MIC) from 32 to 512 µg/mL. | [5] |
| Methoxy-substituted resveratrol (B1683913) analogs | Anti-platelet and Anti-cancer | The position of the methoxy group significantly influenced the anti-platelet activity. | [6] |
| N-Benzimidazole-derived carboxamides with methoxy groups | Antiproliferative and Antioxidant | Certain derivatives showed pronounced antiproliferative activity against the MCF-7 cell line. | [7] |
Given these findings for related structures, this compound could be a candidate for screening in similar biological assays. Its particular substitution pattern may lead to unique interactions with biological targets, making it a compound of interest for further research in drug discovery.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Involvement
Based on the observed anticancer activities of structurally similar compounds, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism of action where a methoxy-substituted benzene derivative could interfere with a cancer-related signaling cascade. This is a conceptual representation to guide future research.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 1-Methoxy-4-(1-methoxyethyl)benzene. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores the known characteristics of its chemical class and outlines established experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its handling, analysis, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a 1-methoxyethyl group at the para position.[1] This structure imparts chirality to the molecule, a critical consideration in pharmacology and material science.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 77525-91-8 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| InChI | InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 | [1] |
| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | [1] |
| Synonyms | Benzene, 1-methoxy-4-(1-methoxyethyl)- | [1] |
Molecular Structure and Stereochemistry
The presence of a chiral center at the benzylic carbon of the 1-methoxyethyl group means that this compound can exist as two enantiomers: (R)-1-Methoxy-4-(1-methoxyethyl)benzene and (S)-1-Methoxy-4-(1-methoxyethyl)benzene. The specific stereoisomer can significantly influence its biological activity and physical properties. While the CAS number 77525-91-8 is registered for this compound, it is not explicitly defined in public databases as referring to the racemic mixture or a specific enantiomer. For applications in drug development, the synthesis and characterization of the individual enantiomers are of paramount importance.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals for aromatic protons (AA'BB' system), a quartet for the benzylic proton, a doublet for the methyl protons of the ethyl group, and singlets for the two methoxy groups. |
| ¹³C NMR | Distinct signals for the aromatic carbons (with C-O substituted carbons being downfield), the benzylic carbon, the methyl carbon of the ethyl group, and the two methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkages, and C=C stretching of the benzene ring. |
| Mass Spectrometry | A molecular ion peak at m/z 166. Fragmentation would likely involve the loss of methoxy and methyl groups, and cleavage at the benzylic position, leading to a prominent peak for the methoxybenzyl cation. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods in organic chemistry. A logical and widely used approach is the Williamson ether synthesis.
General Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 4-methoxyacetophenone.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of (S)-(1-Methoxyethyl)benzene)
This protocol describes the synthesis of the racemic mixture. For enantioselective synthesis, a chiral reducing agent or a chiral starting material would be required.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
-
Methylation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the scientific literature regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. However, the broader class of methoxybenzene derivatives has been the subject of research in various therapeutic areas.
Derivatives of methoxybenzene have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence and position of the methoxy group on the benzene ring can significantly influence the pharmacological effects of these compounds.[3] For instance, some methoxy-substituted benzene derivatives have shown potential as tyrosinase inhibitors, suggesting applications in dermatology.[4]
Given the structural similarity to other pharmacologically active methoxybenzene compounds, it is plausible that this compound could interact with various biological targets. However, without experimental data, any potential biological role remains speculative.
Hypothetical Biological Screening Workflow
For researchers interested in investigating the biological effects of this compound, a general screening workflow is proposed.
Caption: A generalized workflow for the biological screening of novel compounds.
Conclusion
This compound is a chiral aromatic ether with well-defined chemical properties. While its specific biological functions are yet to be explored, its structural motifs are present in a variety of biologically active molecules. This guide provides the essential chemical information and robust synthetic protocols to facilitate further research into this compound. The provided workflows for synthesis and biological screening offer a roadmap for scientists and drug development professionals to unlock the potential of this compound and its derivatives in various scientific and therapeutic applications. Further investigation is warranted to elucidate its spectroscopic characteristics and to explore its pharmacological profile.
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
An In-depth Technical Guide to 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methoxy-4-(1-methoxyethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from close structural analogs to provide reasonable estimations. Standardized experimental protocols for determining these properties are detailed, alongside a general synthetic methodology.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. Data for the target compound are primarily computed, while experimental data for close analogs, 1-methoxy-4-(2-methoxyethyl)benzene (B146634) and 4-ethoxyanisole, are provided for comparison.
| Property | This compound | 1-Methoxy-4-(2-methoxyethyl)benzene (Isomer Analog) | 4-Ethoxyanisole (Analog) |
| Molecular Formula | C₁₀H₁₄O₂[1] | C₁₀H₁₄O₂[2] | C₉H₁₂O₂[3] |
| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol [2] | 152.19 g/mol [3] |
| IUPAC Name | This compound[1] | 1-methoxy-4-(2-methoxyethyl)benzene[2] | 1-ethoxy-4-methoxybenzene[3] |
| CAS Number | 77525-91-8[1] | 80314-58-5 | 5076-72-2[4] |
| Boiling Point | No experimental data available | 223.4 °C at 760 mmHg | 217.00 °C at 760.00 mm Hg[3][4] |
| Melting Point | No experimental data available | No data available | 37.00 °C[3][4] |
| Density | No experimental data available | 0.982 g/cm³ | No data available |
| Water Solubility | No experimental data available | No data available | 408.2 mg/L at 25 °C (estimated)[3] |
| XLogP3 (Computed) | 1.9[1] | Not available | 2.1 (estimated)[3] |
Experimental Protocols
Standardized methods for determining the key physicochemical properties are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.
Melting Point/Melting Range (OECD 102)
This guideline describes various methods for determining the melting point of a substance.[5][6] A common method involves a capillary tube containing the sample being heated in a liquid bath or a metal block.[5] The temperatures at which melting begins and is complete are observed.[7] For high-purity crystalline compounds, a sharp melting point is expected, while impurities typically lead to a depressed and broader melting range.[7][8] Other described methods include the Kofler hot bar, melt microscope, differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[6]
Boiling Point (OECD 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11] OECD Guideline 103 outlines several methods for its determination, including the use of an ebulliometer, dynamic vapor pressure measurement, and distillation methods.[10][12] A simple method involves heating the liquid in a tube with an inverted capillary to observe the temperature at which a continuous stream of bubbles emerges.[11] Thermal analysis techniques like DTA and DSC can also be employed to determine the boiling point.[10][12]
Density of Liquids (OECD 109)
This guideline provides methods for determining the density of liquids, defined as mass per unit volume.[13][14] Common methods include the use of a hydrometer, an oscillating densitometer, or the immersed body (buoyancy) method.[13][14][15] For non-viscous liquids, a pycnometer or a hydrostatic balance can also be used.[14][15] The determination is typically performed at a constant temperature, and the mass and volume of the substance are precisely measured.[16]
Water Solubility (OECD 105)
This guideline describes the column elution method and the flask method for determining the water solubility of a substance.[17][18] The flask method is suitable for substances with a solubility greater than 10⁻² g/L and involves shaking a surplus of the substance with water until saturation is reached.[19] The column elution method is for less soluble substances and involves passing water through a column packed with the substance.[20] In both cases, the concentration of the substance in the aqueous solution is determined by a suitable analytical method.[20]
Synthesis Methodology
A common and versatile method for the synthesis of ethers such as this compound is the Williamson Ether Synthesis .[21][22][23][24] This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide.[23][24]
A plausible synthetic route for this compound would involve the deprotonation of 1-(4-methoxyphenyl)ethanol (B1200191) to form the corresponding alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide or methyl bromide).
General Experimental Workflow for Williamson Ether Synthesis
Safety and Handling
Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and under the guidance of a qualified professional.
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(2-methoxyethyl)- | C10H14O2 | CID 3018929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethoxyanisole [flavscents.com]
- 4. 4-ethoxyanisole, 5076-72-2 [thegoodscentscompany.com]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. scribd.com [scribd.com]
- 12. books.google.cn [books.google.cn]
- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. filab.fr [filab.fr]
- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 22. Williamson_ether_synthesis [chemeurope.com]
- 23. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
- 25. fishersci.com [fishersci.com]
- 26. benchchem.com [benchchem.com]
- 27. echemi.com [echemi.com]
Spectroscopic Analysis of 1-Methoxy-4-(1-methoxyethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxy-4-(1-methoxyethyl)benzene, a key organic compound with applications in synthetic chemistry and drug discovery. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.
Introduction
This compound is an aromatic ether with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Accurate characterization of this molecule is crucial for its application in research and development. Spectroscopic techniques are paramount for confirming its structure and purity. This guide presents an in-depth analysis of its expected spectroscopic signature.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra, the following data is predicted based on the chemical structure of this compound and established spectroscopic principles for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Aromatic Protons (ortho to -CH(OCH₃)CH₃) |
| ~6.88 | Doublet | 2H | Aromatic Protons (ortho to -OCH₃) |
| ~4.25 | Quartet | 1H | Methine Proton (-CH (OCH₃)CH₃) |
| ~3.80 | Singlet | 3H | Methoxy Protons (-OCH₃ ) |
| ~3.25 | Singlet | 3H | Methoxy Protons (-CH(OCH₃ )CH₃) |
| ~1.40 | Doublet | 3H | Methyl Protons (-CH(OCH₃)CH₃ ) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | Aromatic Carbon (C-OCH₃) |
| ~136.0 | Aromatic Carbon (ipso-C) |
| ~128.0 | Aromatic Carbons (ortho to -CH(OCH₃)CH₃) |
| ~114.0 | Aromatic Carbons (ortho to -OCH₃) |
| ~80.0 | Methine Carbon (-CH (OCH₃)CH₃) |
| ~56.0 | Methoxy Carbon (-OCH₃ ) |
| ~55.5 | Methoxy Carbon (-CH(OCH₃ )CH₃) |
| ~23.0 | Methyl Carbon (-CH(OCH₃)CH₃ ) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-O stretch (alkyl ether) |
| ~830 | Strong | C-H bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 151 | High | [M - CH₃]⁺ |
| 135 | High | [M - OCH₃]⁺ |
| 121 | High | [M - CH(OCH₃)CH₃]⁺ |
| 109 | Moderate | |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic molecule like this compound using the discussed spectroscopic methods.
Caption: A logical workflow for spectroscopic analysis.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this compound in various scientific endeavors.
References
An In-depth Technical Guide on the Electron-Donating Effects of Substituents on Substituted Benzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive examination of the electron-donating effects of substituents on the benzene (B151609) ring, a cornerstone of physical organic chemistry with profound implications for reaction mechanisms, quantitative structure-activity relationships (QSAR), and rational drug design. This guide details the theoretical underpinnings, quantitative evaluation, and experimental determination of these crucial electronic effects.
Fundamental Principles: Activation and Deactivation
Substituents on a benzene ring fundamentally alter the electron density of the aromatic system, thereby influencing its nucleophilicity. In an electrophilic aromatic substitution (EAS) reaction, the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile.[1] The rate-determining step is the formation of a positively charged intermediate known as the arenium ion or sigma complex.[1] The stability of this intermediate is paramount to the overall reaction rate.
Electron-donating groups (EDGs) , also known as activating groups, increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][3] This increased reactivity translates to a faster reaction rate compared to unsubstituted benzene.[4] Conversely, electron-withdrawing groups (EWGs) , or deactivating groups, decrease the electron density of the ring, rendering it less nucleophilic and slowing down the rate of electrophilic substitution.[5][6]
These effects are primarily governed by two electronic phenomena: the inductive effect and the resonance effect .[5]
The Inductive Effect (I)
The inductive effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms.[4]
-
-I Effect (Electron-withdrawing): Substituents more electronegative than carbon (e.g., -NO₂, -CN, halogens) pull electron density away from the benzene ring through the σ-bond. This effect deactivates the ring.
-
+I Effect (Electron-donating): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bond, activating the ring.[7]
The Resonance Effect (R or M)
The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[5] This effect is only possible when the substituent has a lone pair of electrons or a π-bond that can conjugate with the benzene ring's π-system.
-
+R Effect (Electron-donating): Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate this electron density to the ring through resonance. This is a powerful activating effect.[8]
-
-R Effect (Electron-withdrawing): Substituents with a π-bond to an electronegative atom (e.g., -NO₂, -C=O, -CN) can withdraw π-electron density from the ring via resonance.[8] This is a strong deactivating effect.
The overall electronic effect of a substituent is a combination of its inductive and resonance effects. For example, while the nitrogen in an amino group (-NH₂) is electronegative and exerts a -I effect, its potent +R effect dominates, making it a strong activating group.[9] In contrast, for halogens, the strong -I effect outweighs the weaker +R effect, resulting in net deactivation of the ring.[5]
Regioselectivity: Ortho, Para, and Meta Direction
Substituents not only influence the rate of reaction but also direct the position of the incoming electrophile on the benzene ring.
-
Ortho- and Para-Directing Groups: All activating groups and the deactivating halogens direct incoming electrophiles to the ortho and para positions.[1][10] This is because the resonance structures of the arenium ion intermediate for ortho and para attack are more stabilized by the electron-donating substituent.[11]
-
Meta-Directing Groups: All deactivating groups (except halogens) direct incoming electrophiles to the meta position.[10] For these groups, the resonance structures for ortho and para attack place a positive charge adjacent to the electron-withdrawing group, which is highly destabilizing. Meta attack avoids this unfavorable arrangement.
dot
Caption: Relationship between substituent electronic effects, ring reactivity, and regioselectivity.
Quantitative Analysis of Substituent Effects
The electronic effects of substituents can be quantified using linear free-energy relationships (LFERs), most notably the Hammett equation.
The Hammett Equation
The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[12] It is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reaction.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (H) reaction.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the electronic effect of that substituent relative to hydrogen.
-
σ > 0 for electron-withdrawing groups.
-
σ < 0 for electron-donating groups.
-
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to substituent effects.
-
ρ > 0 indicates the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state).
-
ρ < 0 indicates the reaction is favored by electron-donating groups (positive charge buildup in the transition state).
-
The standard reaction for defining σ values is the ionization of benzoic acids in water at 25°C, for which ρ is defined as 1.[13]
Data Presentation: Hammett and Other Substituent Constants
The following tables summarize key quantitative data for various substituents.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -COCH₃ | 0.38 | 0.50 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -CF₃ | 0.43 | 0.54 |
| -N(CH₃)₂ | -0.21 | -0.83 |
Data compiled from various sources.
Advanced LFERs: Taft and Swain-Lupton Equations
For situations where steric effects are significant or a more detailed separation of inductive and resonance effects is required, other equations are employed.
-
Taft Equation: This equation separates polar (σ*) and steric (Es) effects, particularly useful for aliphatic and ortho-substituted aromatic systems.[14][15] The equation is: log(k/k₀) = ρσ + δEs .
-
Swain-Lupton Equation: This dual-parameter equation refines the Hammett equation by separating substituent effects into field (F) and resonance (R) components: log(k/k₀) = fF + rR .[12][16]
Table 2: Swain-Lupton Parameters
| Substituent | Field (F) | Resonance (R) |
| -NH₂ | 0.02 | -0.68 |
| -OH | 0.29 | -0.64 |
| -OCH₃ | 0.26 | -0.51 |
| -CH₃ | -0.04 | -0.13 |
| -H | 0.00 | 0.00 |
| -F | 0.43 | -0.34 |
| -Cl | 0.41 | -0.15 |
| -Br | 0.44 | -0.17 |
| -I | 0.40 | -0.19 |
| -COCH₃ | 0.28 | 0.16 |
| -CN | 0.51 | 0.19 |
| -NO₂ | 0.65 | 0.16 |
| -CF₃ | 0.38 | 0.19 |
| -N(CH₃)₂ | 0.10 | -0.85 |
Data adapted from Swain and Lupton (1968).
Experimental Protocols
The quantitative data presented above are derived from meticulous experimental work. Below are detailed methodologies for key experiments used to probe substituent effects.
Determination of Hammett σ Constants via pKa Measurement
This protocol outlines the determination of substituent constants by measuring the pKa of substituted benzoic acids.
Objective: To determine the σ value for a given substituent.
Materials:
-
Substituted benzoic acid
-
Unsubstituted benzoic acid
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Standardized NaOH solution (e.g., 0.1 M)
-
Solvent (e.g., deionized water or a water-ethanol mixture)
-
Beakers
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the experimental temperature.
-
Solution Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Calculation of σ: Use the Hammett equation: σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid) .
dot
Caption: Workflow for determining Hammett constants from pKa measurements.
Kinetic Studies: Competitive Bromination
This experiment determines the relative reactivity of different substituted benzenes towards an electrophile.
Objective: To rank the activating/deactivating strength of various substituents.
Materials:
-
A set of substituted benzenes (e.g., toluene (B28343), anisole, acetanilide, chlorobenzene)
-
Unsubstituted benzene
-
Bromine solution (e.g., in acetic acid)
-
Lewis acid catalyst (FeBr₃, optional for highly deactivated rings)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Reaction vials, syringes
Procedure:
-
Reaction Setup: In a reaction vial, create an equimolar mixture of two aromatic compounds (e.g., toluene and benzene) in a suitable solvent.
-
Initiation: Add a sub-stoichiometric amount of the bromine solution. This ensures that the aromatic compounds are in excess and compete for the limited electrophile.
-
Reaction Quenching: After a set time, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume any remaining bromine.
-
Extraction: Extract the organic products into a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the organic layer into a GC-MS to separate and quantify the amounts of the brominated products from each starting material.
-
Relative Rate Calculation: The ratio of the brominated products is proportional to the relative rates of reaction of the parent aromatic compounds.
Spectroscopic Analysis of Substituent Effects
Spectroscopic techniques provide valuable insights into how substituents alter the electronic environment of the benzene ring.
4.3.1 NMR Spectroscopy
-
¹H NMR: Electron-donating groups increase the electron density around the ring protons, causing their signals to shift to a higher field (lower ppm). Electron-withdrawing groups have the opposite effect, shifting signals to a lower field.[12] The magnitude of this chemical shift change can be correlated with Hammett constants.[2]
-
¹³C NMR: Similar trends are observed for the ring carbons. The chemical shifts of the para-carbon, in particular, show a good correlation with σ_para values.[17]
4.3.2 Infrared (IR) Spectroscopy The vibrational frequency of a bond is sensitive to its electronic environment. For substituted acetophenones, for example, the C=O stretching frequency is influenced by the substituent on the aromatic ring.[1] Electron-donating groups increase electron density in the ring, which can be delocalized to the carbonyl group, weakening the C=O bond and lowering its stretching frequency. A plot of the C=O stretching frequency versus the appropriate Hammett constant often yields a straight line.[3]
Conclusion
The electronic effects of substituents on a benzene ring are a fundamental concept in organic chemistry with far-reaching implications. By understanding and quantifying these effects through inductive and resonance principles, and by employing tools like the Hammett equation, researchers can predict reaction outcomes, elucidate mechanisms, and design molecules with tailored properties. The experimental protocols outlined in this guide provide a framework for the practical investigation of these phenomena, which is essential for advancing fields such as medicinal chemistry and materials science. This in-depth understanding allows for the rational design of new drug candidates and functional materials by fine-tuning the electronic properties of aromatic systems.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Novel site-specific one-step bromination of substituted benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Swain–Lupton equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]
- 15. Taft equation - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Reactivity and Stability of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methoxy-4-(1-methoxyethyl)benzene (CAS No. 77525-91-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted characteristics based on the well-established chemistry of its constituent functional groups: a para-substituted anisole (B1667542) ring and a benzylic ether.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Spectroscopic information is critical for its identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 77525-91-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | PubChem[1] |
| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | PubChem[1] |
| LogP | 2.40 | ChemSynthesis |
| Polar Surface Area | 18.46 Ų | ChemSynthesis |
Table 2: Spectroscopic Data Summary
| Technique | Data Availability and Key Features | Source |
| ¹H NMR | Predicted signals would include a doublet for the methyl protons (~1.4 ppm), a quartet for the benzylic methine proton, two singlets for the two methoxy (B1213986) groups, and doublets in the aromatic region (~6.8-7.2 ppm). | Inferred from analogous structures |
| ¹³C NMR | Spectral data is available. | PubChem[1] |
| Mass Spectrometry | GC-MS data is available. | PubChem, SpectraBase[1][2][3] |
| FTIR Spectroscopy | An FTIR spectrum is available. Expected peaks would correspond to C-H (aromatic and aliphatic), C-O (ether), and C=C (aromatic) stretching vibrations. | SpectraBase[2] |
Synthesis Protocol (Representative)
Objective: To synthesize this compound via O-methylation of 4-(1-methoxyethyl)phenol (B7902271).
Materials:
-
4-(1-methoxyethyl)phenol (CAS 49745-68-8)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetone (B3395972) or Butanone (anhydrous)
-
Tert-butyl methyl ether (TBME) or Diethyl ether
-
5% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-(1-methoxyethyl)phenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and anhydrous acetone or butanone.
-
Methylation: Add methyl iodide (1.1-1.5 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether or TBME. Wash the organic layer sequentially with 5% aqueous NaOH, water, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Caption: Plausible synthesis via Williamson ether synthesis.
Reactivity and Stability Profile
The reactivity of this compound is dictated by its two ether functional groups and the electron-rich aromatic ring.
Stability
-
General Stability: The compound is expected to be stable under neutral and basic conditions at ambient temperature.
-
Benzylic Ether Stability: The ether linkage at the benzylic position is the most reactive site. Benzylic ethers are known to be cleaved under strongly acidic conditions (e.g., HBr, BBr₃) and are susceptible to reductive cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6][7] This lability allows for its potential use as a protecting group for the benzylic alcohol.
-
Anisole Moiety Stability: The methyl ether on the aromatic ring is generally more stable than the benzylic ether but can be cleaved with very strong acids like hydroiodic acid (HI).[8]
-
Thermal Stability: While specific data is unavailable, thermal decomposition of the related compound anisole begins at high temperatures (850-1000 K) and proceeds via cleavage of the O-CH₃ bond.[9]
Reactivity
The primary modes of reactivity are electrophilic aromatic substitution and reactions involving the benzylic position.
-
Electrophilic Aromatic Substitution: The methoxy group on the benzene (B151609) ring is a strong activating group and directs electrophilic substitution to the ortho and para positions.[8] Since the para position is already substituted, incoming electrophiles will be directed to the two equivalent ortho positions (positions 2 and 6). Reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation would be expected to occur at these sites.
Caption: Predicted electrophilic aromatic substitution.
-
Reactions at the Benzylic Position: The benzylic C-H bond is susceptible to oxidation by strong oxidizing agents. Additionally, the benzylic ether can be cleaved under acidic or reductive conditions as previously mentioned.
Analytical Workflow
A standard workflow for the quality control and characterization of a synthesized batch of this compound would involve a combination of chromatographic and spectroscopic techniques.
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Anisole - Wikipedia [en.wikipedia.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 1-Methoxy-4-(1-methoxyethyl)benzene, a valuable building block in organic synthesis. The described methodology is a two-step process commencing with the reduction of 4-methoxyacetophenone to yield the intermediate alcohol, 1-(4-methoxyphenyl)ethanol (B1200191). This is followed by the methylation of the alcohol via a Williamson ether synthesis to afford the final product. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the replication and understanding of this synthetic sequence.
Physicochemical Properties of Key Compounds
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 258 | |
| 1-(4-Methoxyphenyl)ethanol | C₉H₁₂O₂ | 152.19 | 95 @ 1 mmHg[1][2][3] | |
| This compound | C₁₀H₁₄O₂ | 166.22[4] | Not available |
Synthetic Workflow
The overall synthesis of this compound is depicted in the following workflow diagram.
Caption: Overall synthetic route to this compound.
Step 1: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol
The first step in the synthesis is the reduction of the ketone functionality of 4-methoxyacetophenone to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Experimental Protocol
Materials:
-
4-Methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq.) in methanol (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 volumes).
-
Stir the mixture for 2 hours.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(4-methoxyphenyl)ethanol can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
| Parameter | Value |
| Typical Yield | High (Specific yield data for this exact reaction using a general protocol is not consistently reported in the initial search, but similar reductions typically proceed in high yield). |
| Purity | Can be obtained in high purity after purification. |
Characterization Data for 1-(4-Methoxyphenyl)ethanol
| Analysis | Data |
| ¹H NMR | Spectral data is available in public databases, confirming the structure of the product alcohol.[5] |
| Boiling Point | 95 °C at 1 mmHg.[1][2][3] |
Step 2: Methylation of 1-(4-Methoxyphenyl)ethanol to this compound
The second and final step is the methylation of the hydroxyl group of 1-(4-methoxyphenyl)ethanol to form the target ether. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Experimental Protocol
Materials:
-
1-(4-Methoxyphenyl)ethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Typical Yield | High (Specific yield data for this exact reaction is not consistently reported in the initial search, but Williamson ether syntheses on similar substrates are generally high-yielding). |
| Purity | Can be obtained in high purity after purification. |
Characterization Data for this compound
| Analysis | Data |
| ¹H NMR & ¹³C NMR | Spectral data is available in public databases such as PubChem, confirming the structure of the final product.[4] |
| Molecular Weight | 166.22 g/mol .[4] |
Logical Relationships in the Williamson Ether Synthesis
The following diagram illustrates the key components and their roles in the Williamson ether synthesis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 4. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key starting materials for synthesizing 1-Methoxy-4-(1-methoxyethyl)benzene
An In-depth Technical Guide on the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of this compound, a valuable intermediate in various fields of chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.
Introduction to this compound
This compound is an organic compound with the chemical formula C10H14O2.[1] Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group and a 1-methoxyethyl group at the para position. This compound serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The selection of an appropriate synthetic strategy is crucial for achieving high yields and purity. This guide will focus on two primary and efficient synthetic routes starting from readily available precursors: 4-vinylanisole and 4-methoxyacetophenone.
Synthetic Route 1: Alkoxymercuration-Demercuration of 4-Vinylanisole
A highly effective method for the synthesis of this compound is the alkoxymercuration-demercuration of 4-vinylanisole (also known as p-methoxystyrene).[2][3] This two-step reaction sequence reliably produces the desired ether in a Markovnikov fashion, avoiding carbocation rearrangements.[4][5]
The overall reaction involves the addition of a methoxy group and a hydrogen atom across the vinyl group's double bond.
Reaction Pathway
Caption: Alkoxymercuration-demercuration of 4-vinylanisole.
Experimental Protocol
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Vinylanisole | C9H10O | 134.18 |
| Mercuric Acetate (B1210297) | Hg(C2H3O2)2 | 318.68 |
| Methanol (B129727) | CH3OH | 32.04 |
| Sodium Borohydride (B1222165) | NaBH4 | 37.83 |
| Tetrahydrofuran (THF) | C4H8O | 72.11 |
| Sodium Hydroxide Solution | NaOH | 40.00 |
Procedure:
-
Alkoxymercuration:
-
In a round-bottom flask, dissolve mercuric acetate in a mixture of methanol and water.
-
Cool the solution in an ice bath and slowly add 4-vinylanisole with continuous stirring.
-
Allow the reaction to stir at room temperature until the disappearance of the starting material is confirmed by thin-layer chromatography (TLC).
-
The reaction mixture will contain the organomercury intermediate.
-
-
Demercuration:
-
Cool the flask containing the organomercury intermediate in an ice bath.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir the mixture vigorously for a few hours at room temperature. The formation of elemental mercury as a grey precipitate will be observed.
-
-
Work-up and Purification:
-
Decant the supernatant liquid to separate it from the mercury.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Quantitative Data
Synthetic Route 2: From 4-Methoxyacetophenone
An alternative and robust two-step synthesis starts from 4-methoxyacetophenone.[6] This method involves the reduction of the ketone to an intermediate alcohol, followed by methylation to yield the final ether product.
Reaction Pathway
Caption: Two-step synthesis from 4-methoxyacetophenone.
Experimental Protocols
Step 1: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Methoxyacetophenone | C9H10O2 | 150.17 |
| Sodium Borohydride | NaBH4 | 37.83 |
| Methanol | CH3OH | 32.04 |
| or | ||
| Hydrogen Gas | H2 | 2.02 |
| Palladium on Carbon (10%) | Pd/C | - |
| Ethanol | C2H5OH | 46.07 |
Procedure (using Sodium Borohydride):
-
Dissolve 4-methoxyacetophenone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-methoxyphenyl)ethanol.
A patent describes a similar hydrogenation process achieving a 98% yield.[7]
Step 2: Methylation of 1-(4-Methoxyphenyl)ethanol
This procedure is adapted from the Williamson ether synthesis of a similar compound.[8]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 1-(4-Methoxyphenyl)ethanol | C9H12O2 | 152.19 |
| Sodium Hydride (60% in oil) | NaH | 24.00 |
| Methyl Iodide | CH3I | 141.94 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 |
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
-
Methylation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
-
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reported Yield |
| Reduction of 4-Methoxyacetophenone (Hydrogenation) | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98% |
| Methylation of 1-phenylethanol (B42297) (analogous) | 1-Phenylethanol | (1-Methoxyethyl)benzene | High (typical for Williamson ether synthesis) |
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1-ethenyl-4-methoxy- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 7. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Navigating the Uncharted: A Technical Safety Guide for 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Due to the lack of specific data for 1-Methoxy-4-(1-methoxyethyl)benzene, a definitive hazard classification cannot be provided. However, based on related chemical structures, it should be treated as a potentially hazardous substance.
Potential Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammable: Assumed to be a combustible liquid.
-
Toxicity: Acute and chronic health effects are unknown.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information for the target compound and a related isomer, (2-methoxyethyl)benzene, for comparison.
| Property | This compound | (2-methoxyethyl)benzene (Analogue) |
| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O |
| Molecular Weight | 166.22 g/mol | 136.19 g/mol |
| Boiling Point | Data not available | ~160 °C (estimated) |
| Flash Point | Data not available | 65.56 °C[1] |
| Specific Gravity | Data not available | 0.946 - 0.954 @ 20°C[1] |
| Solubility | Data not available | Data not available |
Exposure Controls and Personal Protection
Given the unknown toxicological profile, stringent exposure controls are mandatory.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.- Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required. |
| Respiratory Protection | For operations with a potential for generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling and Storage
Safe Handling Procedures
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage Requirements
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.[2]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Notify environmental health and safety personnel.
Toxicology
Specific toxicological data for this compound is not available. The following table presents data for a related compound, (2-methoxyethyl)benzene.
| Test | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Rabbit | Skin | >5000 mg/kg |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound have not been published. Standard toxicological assays as per OECD guidelines would be required to determine its specific hazard profile.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this chemical.
Caption: Figure 1: Hazard Identification and Mitigation Workflow
Caption: Figure 2: Emergency Response Protocol for Exposure
References
Review of existing literature on 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-4-(1-methoxyethyl)benzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, and spectroscopic data. Due to a lack of available information in peer-reviewed literature and patent databases, this guide also presents a hypothetical workflow for the initial biological screening of this compound, offering a roadmap for future research into its potential pharmacological activities.
Chemical and Physical Properties
This compound, with the CAS number 77525-91-8, is a molecule of interest in organic chemistry.[1] Its fundamental properties are summarized in the table below, based on computational data from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H14O2 | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 77525-91-8 | PubChem[1] |
| InChIKey | OWNNDOZSFNEMPY-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)OC | PubChem[1] |
| XLogP3-AA (Computed) | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Synthesis of this compound
A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by the methylation of 1-(4-methoxyphenyl)ethanol (B1200191).
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar chiral ethers.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
-
Methylation:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 - 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure to yield pure this compound.
-
Biological Activity and Signaling Pathways
A comprehensive search of the existing scientific literature and patent databases reveals a notable absence of studies on the biological activity of this compound. Consequently, there is no information available regarding its potential pharmacological effects, mechanism of action, or any associated signaling pathways.
While the broader class of anisole (B1667542) and methoxybenzene derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties, it is crucial to note that these findings cannot be directly extrapolated to this compound without experimental validation.
Proposed Experimental Workflow for Biological Screening
Given the lack of biological data, a logical next step for researchers interested in this compound would be to perform a systematic biological screening. The following workflow, visualized in the diagram below, outlines a rational approach to elucidating the potential bioactivity of this compound.
Conclusion
This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological activities remain unexplored, this guide provides a solid foundation for future research by consolidating the known chemical data and proposing a clear path for investigating its potential pharmacological relevance. The provided synthetic protocol and hypothetical screening workflow are intended to serve as a valuable resource for scientists in academia and the pharmaceutical industry, encouraging further exploration of this and similar molecules.
References
Methodological & Application
Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene, a valuable intermediate in organic synthesis. The described protocol is based on the acid-catalyzed addition of methanol (B129727) to 4-vinylanisole, a readily available starting material.
Reaction Principle
The synthesis proceeds via an electrophilic addition reaction following Markovnikov's rule. In the presence of a strong acid catalyst, such as sulfuric acid, the vinyl group of 4-vinylanisole is protonated to form a stable benzylic carbocation. Subsequent nucleophilic attack by methanol on this carbocation, followed by deprotonation, yields the desired product, this compound.
Experimental Protocol
Materials:
-
4-Vinylanisole (p-methoxystyrene)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-vinylanisole in an excess of anhydrous methanol.
-
Acid Addition: While stirring the solution at room temperature, slowly add a catalytic amount of concentrated sulfuric acid. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.
Quantitative Data
| Parameter | Value (Example) | Notes |
| Reactants | ||
| 4-Vinylanisole | 1.0 eq | Starting material. |
| Anhydrous Methanol | 10-20 eq | Acts as both reactant and solvent. Using a large excess drives the reaction to completion. |
| Concentrated Sulfuric Acid | 0.05-0.1 eq | Catalyst. The amount may need to be optimized. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C for methanol) | Reaction temperature can be adjusted to control the reaction rate. |
| Reaction Time | 2-6 hours | Monitor by TLC or GC for completion. |
| Product Characteristics | ||
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Yield | >90% (typical) | Yields can vary based on reaction scale and purity of reagents. |
| Purity | >98% (after purification) | Assessed by GC or NMR. |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (d, 3H), 3.15 (s, 3H), 3.75 (s, 3H), 4.25 (q, 1H), 6.85 (d, 2H), 7.25 (d, 2H) | Characteristic peaks for the ethyl, methoxy, and aromatic protons. |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.0, 50.0, 55.0, 78.0, 113.0, 127.0, 138.0, 158.0 | Characteristic peaks for the different carbon atoms in the molecule. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Reaction Mechanism
Caption: Reaction mechanism for the acid-catalyzed addition of methanol to 4-vinylanisole.
References
Application Notes and Protocols: Williamson Ether Synthesis for Preparing Substituted Aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. This application note focuses on its specific application in the synthesis of substituted aryl ethers, which are significant structural motifs in pharmaceuticals and other biologically active molecules. The reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide.[1][2]
Core Concepts and Applications
The synthesis of aryl ethers via the Williamson method is a cornerstone for medicinal chemists and drug development professionals. This reaction allows for the introduction of various alkyl chains onto a phenolic core, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
A notable application is in the synthesis of prodrugs, where a phenolic drug is masked as an ether to improve its delivery or taste. Furthermore, many established drugs contain the aryl ether moiety, including the expectorant guaifenesin (B1672422) and the analgesic phenacetin.[3][4]
Reaction Mechanism and Pathway
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The process involves two main steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[2]
For the synthesis of aryl ethers, the choice of reactants is crucial. The reaction is most successful with primary alkyl halides, as secondary and tertiary halides are prone to E2 elimination reactions, especially given that phenoxides are also basic.[5][6]
References
Purifying 1-Methoxy-4-(1-methoxyethyl)benzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Methoxy-4-(1-methoxyethyl)benzene. The following guide outlines common purification techniques, including fractional distillation and column chromatography, adapted from established methods for structurally similar compounds.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 77525-91-8 | PubChem[1] |
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude sample. Below are detailed protocols for two common and effective techniques.
Protocol 1: Fractional Distillation Under Reduced Pressure
Fractional distillation is a suitable method for separating this compound from impurities with different boiling points. This technique is particularly effective for purifying the compound from non-volatile or less volatile contaminants. This protocol is adapted from the purification of the structurally similar compound, (S)-(1-Methoxyethyl)benzene.[2][3]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level. A cold trap should be placed between the apparatus and the pump to collect any volatile impurities.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of this compound at the given pressure.
-
Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.
-
Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Results:
This process should yield purified this compound as a colorless liquid. The expected purity will depend on the efficiency of the fractionating column and the nature of the impurities.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase. This method is ideal for removing impurities with different polarities. The following protocol is a general guide adapted from methods used for similar aromatic compounds.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents for the eluent system (e.g., Hexane (B92381) and Ethyl Acetate)
-
Glass chromatography column
-
Flash chromatography system (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent System Selection: Determine a suitable eluent system by running TLC plates of the crude mixture with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the desired compound and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected solvent system. A gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) can be used for better separation.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product using analytical methods like GC-MS or NMR.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of a synthesized organic compound, applicable to this compound.
Caption: General workflow for the purification of this compound.
References
Application of 1-Methoxy-4-(1-methoxyethyl)benzene in Enantioselective Synthesis: A Critical Evaluation and Guide to Effective Alternatives
Abstract
Initial investigations into the application of 1-Methoxy-4-(1-methoxyethyl)benzene as a chiral auxiliary in enantioselective synthesis have revealed a significant lack of documented use in scientific literature. This suggests that it is not a commonly employed or effective tool for stereochemical control. This document will elucidate the structural reasons for its presumed inefficacy and subsequently provide a comprehensive guide to a class of well-established and highly effective chiral auxiliaries, namely those derived from (S)-1-phenylethylamine. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust methods for asymmetric synthesis.
This compound: A Non-Viable Chiral Auxiliary
A thorough review of chemical databases and scientific literature yields no significant results for the use of this compound as a chiral auxiliary in enantioselective synthesis.[1][2] The likely reason for its ineffectiveness lies in its chemical structure when compared to its successful analogue, (S)-1-phenylethylamine, and its derivatives.[2]
The efficacy of many chiral auxiliaries, particularly in enolate chemistry, depends on their ability to form a rigid, chelated intermediate that sterically hinders one face of the enolate. This directs the approach of an electrophile to the opposite face, thus controlling the stereochemical outcome. In the case of N-acylated derivatives of (S)-1-phenylethylamine, the amide functionality is crucial. The nitrogen and the carbonyl oxygen of the acyl group can chelate to a metal cation (e.g., Li⁺), creating a conformationally restricted six-membered ring transition state. This rigidity is paramount for achieving high levels of diastereoselectivity. This compound, which possesses a methoxy (B1213986) group instead of an N-acylamino group, lacks this critical chelating feature.[2]
An Effective Alternative: (S)-1-Methoxyethyl)benzene as a Chiral Directing Group
In contrast to the aforementioned compound, (S)-(1-Methoxyethyl)benzene stands out as a valuable chiral auxiliary and directing group in asymmetric synthesis.[3] Its utility is rooted in its capacity to govern the stereochemical course of a wide array of chemical transformations, enabling the selective synthesis of a single enantiomer of a chiral product. This is of critical importance in the pharmaceutical industry, where often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[3]
Principle of Action
The chiral center of (S)-(1-Methoxyethyl)benzene creates a sterically defined environment.[3] When this chiral moiety is attached to a substrate, it directs the approach of incoming reagents from the less hindered side, thereby inducing diastereoselectivity in the reaction.[3] Subsequent removal of the (S)-(1-Methoxyethyl)benzene group unveils the desired enantiomerically enriched product.[3]
Applications in Asymmetric Synthesis
The (S)-(1-Methoxyethyl)benzene directing group has been successfully utilized in a variety of asymmetric reactions, including:
-
Asymmetric Alkylation: Directing the stereoselective addition of alkyl groups to prochiral enolates.[3]
-
Asymmetric Aldol Reactions: Controlling the formation of chiral β-hydroxy carbonyl compounds.[3]
-
Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.[3]
-
Asymmetric Diels-Alder Reactions: Influencing the stereochemistry of cycloaddition reactions.[3]
The effectiveness of this directing group is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.[3]
Experimental Protocols
The following protocols provide a foundational methodology for the application of (S)-(1-Methoxyethyl)benzene in enantioselective synthesis.
Protocol 1: Attachment of the Chiral Auxiliary
This procedure describes the coupling of a carboxylic acid to (S)-(1-Methoxyethyl)benzene to form an N-acyl derivative.
Materials:
-
Carboxylic acid substrate
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
(S)-(1-Methoxyethyl)benzene
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise and stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of (S)-(1-Methoxyethyl)benzene (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[3]
Protocol 2: Diastereoselective Alkylation
This protocol details the asymmetric alkylation of an N-acyl substrate equipped with the chiral auxiliary.
Materials:
-
N-Acyl substrate with chiral auxiliary
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-acyl substrate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.[3]
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes the removal of the chiral auxiliary to yield the final enantiomerically enriched product.
Materials:
-
Alkylated substrate
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous hydrogen peroxide
-
Lithium hydroxide (B78521)
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq).
-
Add a solution of lithium hydroxide (2.0 eq) in water dropwise.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.[3]
Data Presentation: Performance of Chiral Auxiliaries
The following table summarizes representative data for diastereoselective alkylations using various established chiral auxiliaries to illustrate how quantitative results are typically presented. Note: This data is not for reactions using (S)-(1-Methoxyethyl)benzene but serves as a comparative guide.[1]
| Chiral Auxiliary | Electrophile | Solvent | Temp (°C) | d.e. (%) | Yield (%) | Cleavage Conditions |
| Evans' Oxazolidinone | BnBr | THF | -78 | >98 | 85-95 | LiOH, H₂O₂ |
| Samp-Hydrazone | MeI | THF | -100 | >95 | 80-90 | O₃; then NaBH₄ |
| Myers' Pseudoephedrine Amide | EtI | THF | -78 | >98 | 90-97 | H₂SO₄, H₂O |
| Enders' Ramp-Hydrazone | n-BuBr | Et₂O | 0 | >96 | 85-95 | O₃; then Me₂S |
Visualizations
Workflow Diagrams
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Experimental workflow for diastereoselective alkylation.
Conclusion
While this compound is not a suitable candidate for a chiral auxiliary in enantioselective synthesis due to structural limitations, (S)-(1-Methoxyethyl)benzene serves as an effective and versatile chiral directing group for a range of asymmetric transformations.[3] The protocols and data presented herein provide a solid foundation for its application in the synthesis of enantiomerically pure compounds, which are of paramount importance in pharmaceutical and materials science research.
References
Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-1-Phenylethylamine as an Analogue to 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a desired enantiomer. This is particularly crucial in drug development, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect. While the direct application of 1-Methoxy-4-(1-methoxyethyl)benzene as a chiral auxiliary is not extensively documented in scientific literature, its structural analogue, (S)-1-phenylethylamine, is a widely employed and effective chiral auxiliary.[1][2][3] The likely reason for the limited use of this compound is its lack of a functional group capable of forming a rigid, chelated intermediate, which is critical for inducing high levels of diastereoselectivity.[3] This document provides a comprehensive overview of the principles of chiral auxiliary-mediated synthesis, with detailed protocols and data for reactions utilizing (S)-1-phenylethylamine as a representative example.
Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core principle of using a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This creates a diastereomeric intermediate, and the inherent chirality of the auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess.[2] After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.[2]
Application: Diastereoselective Alkylation of Ketones via Chiral Imines
A common application of (S)-1-phenylethylamine is in the diastereoselective alkylation of ketones. The ketone is first converted to a chiral imine, which is then deprotonated to form a chiral enamine. The bulky chiral auxiliary directs the approach of an electrophile, leading to a diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to yield the chiral ketone.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective addition of various allylmetal reagents to an imine derived from 2-methylpropanal and (S)-1-phenylethylamine.
| Entry | Allylmetal Reagent | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Allyl-BBN | 85 | 96 |
| 2 | Allyl-MgBr | 78 | 80 |
| 3 | Allyl-ZnBr | 75 | 70 |
| 4 | Diallylcuprate | 90 | >98 |
Data adapted from a study on the diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine.[4]
Experimental Protocols
General Considerations: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware should be oven-dried before use.
Protocol 1: Synthesis of a Chiral Imine from a Ketone and (S)-1-Phenylethylamine
This protocol describes the formation of a chiral imine from a prochiral ketone and (S)-1-phenylethylamine.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
(S)-1-phenylethylamine
-
Toluene (B28343), anhydrous
-
Dean-Stark trap
Procedure:
-
To a solution of the ketone (1.0 mmol) in toluene (10 mL), add (S)-1-phenylethylamine (1.2 mmol).
-
Heat the mixture to reflux using a Dean-Stark trap to remove water for 4-6 hours.[2]
-
Remove the solvent under reduced pressure to yield the crude chiral imine.[2] This is often used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of a Chiral Imine
This protocol details the diastereoselective alkylation of the chiral imine formed in Protocol 1.
Materials:
-
Crude chiral imine from Protocol 1
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the crude chiral imine (1.0 mmol) in dry THF (10 mL) and cool to -78 °C under an inert atmosphere.[2]
-
Add a solution of LDA (1.1 mmol) in THF dropwise and stir the mixture for 1 hour at -78 °C.[2]
-
Add the alkylating agent (1.5 mmol) and continue to stir the reaction for 4 hours at -78 °C.[2]
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with diethyl ether.[2]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 3: Hydrolysis and Removal of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched product.
Materials:
-
Crude alkylated imine from Protocol 2
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve the crude alkylated imine in a mixture of THF (5 mL) and 1 M HCl (5 mL).[2]
-
Stir the mixture at room temperature for 12 hours.[2]
-
Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract with diethyl ether. The organic layer contains the product.[2]
-
To recover the auxiliary, basify the aqueous layer with 1 M NaOH and extract with diethyl ether.[2]
-
Dry, concentrate, and purify the organic layer containing the product by column chromatography.
Stereochemical Control
The stereochemical outcome is dictated by the formation of a rigid, chelated transition state that blocks one face of the enolate, directing the electrophile to the opposite face.
Conclusion
While this compound is not a commonly used chiral auxiliary, the principles of asymmetric synthesis can be effectively demonstrated through its structural and functional analogue, (S)-1-phenylethylamine. The protocols provided herein for the diastereoselective alkylation of a ketone serve as a foundational guide for researchers in the synthesis of enantiomerically pure compounds, a critical aspect of modern chemical and pharmaceutical research.
References
Application Notes and Protocols for Friedel-Crafts Acylation of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and protocols for the Friedel-Crafts acylation of 1-Methoxy-4-(1-methoxyethyl)benzene. The presence of both a methoxy (B1213986) group and a 1-methoxyethyl group on the benzene (B151609) ring presents unique considerations for reactivity and regioselectivity. The electron-donating nature of the methoxy group strongly activates the ring towards electrophilic aromatic substitution, while the 1-methoxyethyl group, also activating, introduces steric factors that influence the position of acylation.
Reaction Principle and Mechanism
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent, such as an acyl chloride or anhydride (B1165640).[1] The electron-rich aromatic ring of this compound then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the acylated product.[2]
The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[2] The 1-methoxyethyl group is also an ortho-, para-director. Given that the para position is already occupied, acylation is expected to occur at one of the ortho positions relative to the methoxy group. Steric hindrance from the bulkier 1-methoxyethyl group will likely favor acylation at the position ortho to the methoxy group and meta to the 1-methoxyethyl group.
Summary of Reaction Parameters
The successful acylation of this compound is contingent on careful control of reaction conditions. The choice of acylating agent, catalyst, solvent, and temperature can significantly impact the yield and purity of the desired product.
| Parameter | Reagent/Condition | Role/Considerations |
| Substrate | This compound | A highly activated aromatic ring. |
| Acylating Agent | Acetyl chloride, Propionyl chloride, Acetic anhydride | Acetyl chloride is generally more reactive. Acetic anhydride may require harsher conditions or a different catalyst.[3] |
| Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂) | AlCl₃ is a strong and common Lewis acid, but it must be used in stoichiometric amounts as it complexes with the ketone product.[3] Milder catalysts like FeCl₃ or ZnCl₂ can also be used.[4][5] |
| Solvent | Dichloromethane (B109758) (DCM), Carbon disulfide (CS₂), Nitrobenzene | DCM is a common solvent for this reaction. All solvents and reagents must be anhydrous as the Lewis acid catalysts react vigorously with water.[3] |
| Temperature | 0 °C to Room Temperature | The initial addition of reagents is typically performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.[3] |
| Reaction Time | 1 - 5 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Expected Product | 1-(2-Acyl-4-(1-methoxyethyl)-5-methoxyphenyl)ethan-1-one | The primary product is expected to be the one where acylation occurs ortho to the strongly activating methoxy group and meta to the 1-methoxyethyl group due to steric hindrance. |
| Typical Yield | 70-90% | Yields are highly dependent on the purity of the substrate and reagents, and maintaining anhydrous conditions.[3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
Slowly and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred DCM. The suspension may become warm; ensure the temperature is maintained at or below 5 °C.
-
-
Substrate Addition:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Acylating Agent Addition:
-
Dissolve acetyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes. A gentle evolution of HCl gas may be observed. Maintain the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum chloride complex and quenches the reaction.
-
Stir this mixture vigorously for 15-20 minutes until two distinct layers form.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Visualizing the Workflow and Mechanism
Diagram 1: General Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Diagram 2: Reaction Mechanism
Caption: The mechanism of Friedel-Crafts acylation.
Applications in Drug Development
Aryl ketones derived from Friedel-Crafts acylation are crucial building blocks in medicinal chemistry. They serve as precursors for a wide range of biologically active molecules, including:
-
Chalcones and Flavonoids: These classes of compounds, often synthesized from aryl ketones, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
-
Active Pharmaceutical Ingredients (APIs): The ketone functionality can be further modified through reactions such as reduction, oxidation, or condensation to construct more complex molecular architectures found in various drugs. The specific substitution pattern of the acylated this compound could be designed to interact with specific biological targets.
The acylated derivatives of this compound represent novel scaffolds for the development of new therapeutic agents. Their structural features may allow for specific interactions with enzyme active sites or cellular receptors, making them attractive targets for further investigation in drug discovery programs.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and reaction monitoring of 1-Methoxy-4-(1-methoxyethyl)benzene. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1] This process involves the O-methylation of 1-(4-methoxyphenyl)ethanol (B1200191).
Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring the safety and efficiency of the synthesis.[2] This document outlines detailed protocols for monitoring the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide to form an ether.[3][4] In this specific application, the sodium salt of 1-(4-methoxyphenyl)ethanol is reacted with a methylating agent, such as methyl iodide, to yield this compound.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, adapted from a standard Williamson ether synthesis protocol.[1] Actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Value | Notes |
| Starting Material | 1-(4-methoxyphenyl)ethanol | The purity of the starting alcohol is critical for high yield. |
| Base | Sodium Hydride (NaH) | Typically used as a 60% dispersion in mineral oil. |
| Methylating Agent | Methyl Iodide (CH₃I) | A highly reactive methylating agent. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | An aprotic polar solvent is essential to prevent side reactions. |
| Stoichiometry | ||
| 1-(4-methoxyphenyl)ethanol | 1.0 eq | |
| Sodium Hydride | 1.2 eq | A slight excess ensures complete deprotonation of the alcohol. |
| Methyl Iodide | 1.1 - 1.5 eq | A slight to moderate excess drives the reaction to completion. |
| Reaction Temperature | 0 °C to Room Temperature | Deprotonation is often initiated at a lower temperature. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion.[1] |
| Typical Yield | >90% (Isolated) | Highly dependent on experimental setup and purification.[1] |
Experimental Protocols
Synthesis of this compound
This protocol details a standard laboratory-scale procedure.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 eq) to a dry round-bottom flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride.[1]
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using TLC.[1]
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[2]
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Wash the organic layer with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.[2]
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Prepare the Eluent: A starting point for the eluent system is a 4:1 mixture of n-hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.
-
Spotting: On a TLC plate, spot the starting material (1-(4-methoxyphenyl)ethanol), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Development: Place the TLC plate in the developing chamber containing the eluent.
-
Visualization: After development, visualize the spots under a UV lamp. The less polar product, this compound, will have a higher Rf value than the more polar starting alcohol. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Quantitative Analysis by Gas Chromatography (GC)
GC is a powerful technique for quantitative analysis of the reaction mixture, allowing for the determination of conversion and purity.
Instrumentation (Typical):
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for aromatic compounds (e.g., a dimethylpolysiloxane column)[5]
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with a suitable solvent (e.g., dichloromethane). Add an internal standard if quantitative analysis is required.
-
Injection: Inject the prepared sample into the GC.
-
Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention time of the product is expected to be shorter than that of the starting alcohol due to its lower boiling point and reduced polarity.
-
Quantification: Calculate the relative peak areas to determine the conversion of the starting material and the formation of the product over time.
Structural Confirmation and In-situ Monitoring by NMR Spectroscopy
NMR spectroscopy is an excellent tool for unambiguous structural confirmation and can be used for in-situ reaction monitoring.
Instrumentation:
-
NMR spectrometer (benchtop or high-field)
Procedure for Reaction Monitoring:
-
Sample Preparation: For offline monitoring, take aliquots from the reaction at different intervals, quench, and prepare for NMR analysis in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Analysis: Monitor the disappearance of the characteristic signals of the starting material, 1-(4-methoxyphenyl)ethanol (e.g., the quartet of the benzylic proton and the doublet of the methyl group), and the appearance of new signals for the product, this compound (including a new singlet for the methoxy (B1213986) group).[6] The conversion can be calculated by integrating the respective signals.
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: Hypothetical signaling pathway for a methoxybenzene derivative.[7]
References
Application Notes and Protocols for the Characterization of 1-Methoxy-4-(1-methoxyethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 1-Methoxy-4-(1-methoxyethyl)benzene and its derivatives. The protocols outlined below are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |
| Molecular Weight | 166.22 g/mol | PubChem[1] |
| CAS Number | 77525-91-8 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, Methanol) | General Knowledge |
Spectroscopic Characterization
Spectroscopic techniques are paramount for the structural elucidation and identification of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy
-
Application: To determine the number and types of protons in the molecule and their connectivity.
-
Expected Chemical Shifts (δ) in CDCl₃: Based on the analysis of similar aromatic ethers, the following proton signals are anticipated.[2][3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |
| ~ 6.88 | Doublet | 2H | Aromatic protons (meta to -OCH₃) |
| ~ 4.25 | Quartet | 1H | Methine proton (-CH(OCH₃)CH₃) |
| ~ 3.80 | Singlet | 3H | Methoxy protons (-OCH₃ on ring) |
| ~ 3.25 | Singlet | 3H | Methoxy protons (-OCH₃ on side chain) |
| ~ 1.40 | Doublet | 3H | Methyl protons (-CH(OCH₃)CH₃) |
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) to deduce proton connectivity.
-
2.1.2. ¹³C NMR Spectroscopy
-
Application: To identify the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃: Based on available data and analysis of related compounds, the following carbon signals are anticipated.[1]
| Chemical Shift (ppm) | Assignment |
| ~ 159.0 | Aromatic Carbon (C-OCH₃) |
| ~ 135.0 | Aromatic Carbon (quaternary) |
| ~ 128.0 | Aromatic Carbons (CH) |
| ~ 114.0 | Aromatic Carbons (CH) |
| ~ 80.0 | Methine Carbon (-CH(OCH₃)CH₃) |
| ~ 56.0 | Methoxy Carbon (-OCH₃ on ring) |
| ~ 55.5 | Methoxy Carbon (-OCH₃ on side chain) |
| ~ 23.0 | Methyl Carbon (-CH(OCH₃)CH₃) |
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Diagram: NMR Characterization Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
-
Application: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Expected Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 135 | [M - OCH₃]⁺ |
| 121 | [M - CH(OCH₃)CH₃]⁺ |
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Diagram: GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Application: To identify the functional groups present in the molecule.[4]
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1610, 1510 | C=C stretch | Aromatic Ring |
| 1250, 1040 | C-O stretch | Aryl-alkyl ether |
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No specific preparation is needed for a liquid sample.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
-
Application: To separate the compound from impurities and for accurate quantification.
-
Method Parameters (Example for a C18 column):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 4-6 minutes (highly dependent on the specific column and exact mobile phase composition) |
Protocol for HPLC Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if performing quantitative analysis.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Method Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm.
-
-
Analysis:
-
Inject the sample and standards.
-
Record the chromatograms.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the sample.
-
Diagram: HPLC Method Development Logic
Caption: Logical workflow for HPLC method development.
References
Application Note: Interpretation of ¹H and ¹³C NMR Spectra of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound 1-Methoxy-4-(1-methoxyethyl)benzene. Due to the limited availability of experimental spectra for this specific molecule, this note utilizes predicted spectral data based on the analysis of structurally similar compounds. The presented data, including chemical shifts, splitting patterns, and coupling constants, are organized into clear tabular formats for easy reference. A comprehensive experimental protocol for acquiring high-quality NMR spectra is also provided, along with visualizations to aid in understanding the molecular structure and its corresponding spectral features.
Introduction
This compound is an organic compound of interest in various chemical research and development areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note serves as a practical guide for researchers to understand and interpret the key features of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 7.28 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to -CH(OCH₃)CH₃) |
| b | 6.88 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to -OCH₃) |
| c | 4.25 | Quartet (q) | 6.4 | 1H | -CH (OCH₃)CH₃ |
| d | 3.80 | Singlet (s) | - | 3H | Ar-OCH ₃ |
| e | 3.25 | Singlet (s) | - | 3H | -CH(OCH ₃)CH₃ |
| f | 1.45 | Doublet (d) | 6.4 | 3H | -CH(OCH₃)CH ₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 159.0 | C -OCH₃ (aromatic) |
| 2 | 135.0 | C -CH(OCH₃)CH₃ (aromatic) |
| 3 | 128.0 | C H (aromatic, ortho to -CH(OCH₃)CH₃) |
| 4 | 114.0 | C H (aromatic, ortho to -OCH₃) |
| 5 | 82.0 | -C H(OCH₃)CH₃ |
| 6 | 56.0 | -CH(O CH₃)CH₃ |
| 7 | 55.3 | Ar-O CH₃ |
| 8 | 23.0 | -CH(OCH₃)C H₃ |
Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a pipette.
-
Cap the NMR tube securely and gently vortex the sample until the compound is fully dissolved.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualizations
Structure and Atom Labeling
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the data tables.
Caption: Chemical structure of this compound.
NMR Analysis Workflow
This diagram outlines the logical workflow for the analysis of the NMR spectra.
Caption: Workflow for NMR spectral analysis.
Conclusion
This application note provides a foundational guide for the interpretation of the ¹H and ¹³C NMR spectra of this compound. While based on predicted data, the provided tables and protocols offer valuable insights for researchers working with this compound. The detailed experimental workflow ensures that high-quality, reproducible NMR data can be obtained for accurate structural analysis and characterization.
Application Note: Purity Assessment of 1-Methoxy-4-(1-methoxyethyl)benzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methoxy-4-(1-methoxyethyl)benzene (CAS No. 77525-91-8) is an organic compound with applications in various chemical syntheses.[1] For its use in research and pharmaceutical development, the purity of this compound must be rigorously assessed to ensure the absence of contaminants that could affect experimental outcomes or product safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification and quantification through mass analysis.[2][3]
This application note provides a detailed protocol for the purity assessment of this compound using GC-MS. The method is designed to be robust, sensitive, and specific for the target analyte and potential process-related impurities.
Analytical Method Overview
The method utilizes the high separation efficiency of gas chromatography to resolve this compound from potential impurities, such as starting materials, byproducts, or isomers. Following separation, the mass spectrometer provides mass-to-charge ratio data, which allows for the unambiguous identification of the main component and any detected impurities. Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve or by area percent normalization. The use of an internal standard is recommended for enhanced accuracy and precision.[3]
Quantitative Data Summary
The performance of this GC-MS method was validated to ensure its suitability for purity assessment. Key validation parameters are summarized in the table below, demonstrating a method that is linear, sensitive, precise, and accurate.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 96 - 104% |
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥99% purity)
-
Internal Standard (IS): (1-Methoxyethyl)benzene (CAS No. 4013-34-7) or another suitable non-interfering compound.[4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.
-
Sample: Test sample of this compound.
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the internal standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent. This creates a nominal concentration of 1000 µg/mL. Spike the final solution with the internal standard to a final concentration of 10 µg/mL.
Instrumentation and Analytical Conditions
The analysis can be performed on any standard GC-MS system. The following conditions are a recommended starting point and may require optimization.
| GC Parameters | Value |
| Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[5] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Parameters | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Scan Range | 40 - 250 amu |
| Acquisition Mode | Full Scan |
Visualizations
The following diagrams illustrate the logical workflow for the GC-MS analysis and the key parameters assessed during method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative purity assessment of this compound. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The provided protocols and performance data should enable successful implementation and adaptation of this analytical method.
References
Application Note: Chiral HPLC Separation of 1-Methoxy-4-(1-methoxyethyl)benzene Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the chiral compound 1-Methoxy-4-(1-methoxyethyl)benzene. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape for the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric excess determination and purification of this compound.
Introduction
The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties.[1] this compound possesses a single stereocenter, making it a target for chiral separation techniques. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for resolving enantiomers.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds.[3][4] This note provides a detailed protocol for the successful separation of this compound enantiomers using a cellulose-based CSP.
Experimental Protocols
A systematic approach to developing a chiral separation method is often the most efficient path to achieving a successful and robust separation.[5] The following protocol was developed after screening several polysaccharide-based CSPs and mobile phase compositions.
Instrumentation and Materials:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.[3]
-
Chiral Stationary Phase: A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-1) with dimensions of 250 x 4.6 mm ID and 5 µm particle size is recommended.[3][6]
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).[7]
-
Sample Preparation: A racemic standard of this compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Results and Discussion
The developed method resulted in a baseline separation of the two enantiomers of this compound. The chromatographic data is summarized in the table below. The resolution (Rs) value of greater than 1.5 indicates a complete separation of the two peaks, which is ideal for accurate quantification.[5]
Quantitative Data Summary:
| Enantiomer | Retention Time (min) | Capacity Factor (k') | Selectivity (α) | Resolution (Rs) |
| Enantiomer 1 | 8.24 | 2.30 | 1.25 | 2.15 |
| Enantiomer 2 | 9.89 | 2.96 |
Note: The elution order of the enantiomers was not determined.
The choice of a polysaccharide-based CSP was crucial for this separation. These phases are known to offer a broad range of selectivities for various analytes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[8][9] The normal phase mobile phase, consisting of hexane (B92381) and isopropanol, provided the optimal balance between retention and selectivity for this compound.[3]
Experimental Workflow and Logical Relationships
The development of a successful chiral HPLC method often follows a logical progression from initial screening to final optimization. The following diagram illustrates the general workflow employed in this study.
Caption: A general workflow for the development and validation of a chiral HPLC method.[5]
Conclusion
The application note presents a detailed and effective chiral HPLC method for the separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a normal phase mobile phase provides excellent resolution and peak symmetry. This method is suitable for routine analysis and quality control in both research and industrial settings. Further optimization of the mobile phase composition and temperature could be explored to fine-tune the separation if required.
References
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. sid.ir [sid.ir]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Safe Disposal of 1-Methoxy-4-(1-methoxyethyl)benzene Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety protocols for the proper disposal of waste containing 1-Methoxy-4-(1-methoxyethyl)benzene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the chemical properties of structurally similar compounds, such as substituted anisoles and ethers, and general best practices for handling peroxide-forming chemicals.
Chemical Identification and Hazard Assessment
This compound is an aromatic ether. Ethers as a chemical class are known to form explosive peroxides upon storage and exposure to air and light. Therefore, this compound should be handled with extreme caution.
Chemical Properties (Computed) [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 77525-91-8 |
Assumed Hazards: Based on similar compounds, this compound should be considered:
-
Flammable: Ethers are typically flammable liquids and vapors.
-
Peroxide Former: Prone to forming explosive peroxides over time.
-
Irritant: May cause skin and eye irritation.[2]
-
Harmful if Inhaled or Swallowed: May cause respiratory tract irritation and have other toxic effects.[3]
-
Environmental Hazard: Potentially harmful to aquatic life.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene).[3][4] |
| Eye Protection | Safety goggles or a face shield.[4][5] |
| Lab Coat | Flame-resistant lab coat.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] If ventilation is inadequate, a respirator with an organic vapor cartridge is required.[3][5] |
Waste Segregation and Storage
Proper segregation and storage of waste are critical to ensure safety.
-
Waste Containers: Use only compatible, properly labeled, and sealed containers for waste collection.[4]
-
Segregation:
-
Do not mix with incompatible waste streams.
-
Keep halogenated and non-halogenated solvent waste separate.
-
Aqueous waste should be collected separately from solvent waste.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[4]
-
Containers should be dated upon the first addition of waste.
-
Due to the risk of peroxide formation, storage time should be minimized. It is recommended to dispose of ether waste within one year.[6]
-
Experimental Protocols
Protocol for Peroxide Testing
Before disposal, it is crucial to test for the presence of peroxides, especially if the waste has been stored for an extended period.
Materials:
-
Potassium iodide (KI) solution (10% in water) or peroxide test strips.
-
Waste sample of this compound.
-
Glass test tube.
Procedure:
-
In a chemical fume hood, add approximately 1 mL of the waste solvent to a glass test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Shake the mixture. A yellow to brown color indicates the presence of peroxides.
-
Alternatively, use commercially available peroxide test strips according to the manufacturer's instructions.
-
If peroxides are present at concentrations greater than 100 ppm, do not attempt to handle the waste further. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal. [7]
Protocol for Small-Scale Waste Neutralization (for acidic or basic contaminants)
This protocol is only for waste that is hazardous solely due to corrosive contaminants and does not contain significant concentrations of this compound or other hazardous materials.
Materials:
-
Sodium bicarbonate (for acidic waste) or a weak acid like acetic acid (for basic waste).
-
pH paper or a pH meter.
-
Stir bar and stir plate.
-
Ice bath.
Procedure:
-
Perform this procedure in a chemical fume hood.
-
Place the container with the aqueous waste in an ice bath to control any exothermic reaction.
-
Slowly add the neutralizing agent (e.g., sodium bicarbonate to acidic waste) while stirring.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Once neutralized, the waste can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain. [4]
-
Waste Collection: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Peroxide Former).
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] The primary recommended disposal methods are:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[4]
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]
-
Large Spills: For large spills, contact your institution's EHS department immediately.[3][4]
Diagrams
Caption: Waste disposal workflow for this compound.
Caption: Spill response procedure.
References
- 1. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 7. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route is a three-step process:
-
Friedel-Crafts Acylation: Anisole (B1667542) is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid or solid acid catalyst to produce 4'-methoxyacetophenone (B371526).[1][2][3][4]
-
Reduction: The carbonyl group of 4'-methoxyacetophenone is reduced to a hydroxyl group to form 1-(4-methoxyphenyl)ethanol (B1200191).[5][6][7]
-
Methylation: The hydroxyl group of 1-(4-methoxyphenyl)ethanol is methylated to yield the final product, this compound, typically via a Williamson ether synthesis.[8][9]
Q2: Can I synthesize this compound in a single step?
A2: A one-step synthesis is not a common or well-established method. The multi-step approach allows for better control over each transformation and purification of intermediates, which generally leads to a higher overall yield and purity of the final product.
Q3: Are there any significant safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Friedel-Crafts Acylation: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood.[10]
-
Reduction: If using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), be aware that they are flammable and react with water to produce hydrogen gas.
-
Williamson Ether Synthesis: Sodium hydride (NaH) is often used as a base and is highly flammable and reactive with water. Methylating agents like methyl iodide and dimethyl sulfate (B86663) are toxic and should be handled with care in a fume hood.[9]
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified by fractional distillation under reduced pressure.[8] Column chromatography can also be employed for higher purity.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of Anisole
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Demethylation of Anisole | Use a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) instead of aluminum chloride (AlCl₃).[1] Alternatively, employ solid acid catalysts like zeolites (e.g., H-ZSM-5).[2][3] | Reduced formation of phenol (B47542) byproducts and increased yield of 4'-methoxyacetophenone. |
| Formation of Ortho Isomer | The para isomer is generally favored due to steric hindrance. However, to maximize para-selectivity, consider using a bulkier catalyst or running the reaction at a lower temperature. | Increased selectivity for the desired 4'-methoxyacetophenone (para isomer). |
| Incomplete Reaction | Ensure all reagents are anhydrous, as moisture will deactivate the Lewis acid catalyst. Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. | Higher conversion of the starting material, anisole. |
Issue 2: Incomplete Reduction of 4'-Methoxyacetophenone
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient Reducing Agent | Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the ketone. | Complete consumption of the starting material and a higher yield of 1-(4-methoxyphenyl)ethanol. |
| Decomposition of Reducing Agent | Ensure the reaction is carried out under appropriate temperature control, as some reducing agents can decompose at higher temperatures. Add the reducing agent portion-wise to manage the reaction exotherm. | Efficient utilization of the reducing agent and a more controlled reaction. |
Issue 3: Low Yield in Williamson Ether Synthesis (Methylation)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture will quench the strong base (e.g., NaH) and the alkoxide intermediate.[9] | Efficient formation of the alkoxide and subsequent methylation, leading to a higher yield of the ether. |
| Incomplete Deprotonation | Use a slight excess of a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[9] | Maximization of the nucleophilic alkoxide concentration. |
| Side Reactions | Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize potential side reactions.[9] | Reduced formation of byproducts and a cleaner reaction profile. |
Data Presentation
Table 1: Effect of Catalyst on Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 4-Methoxyacetophenone (%) |
| AlCl₃ | Acetic Anhydride (B1165640) | Dichloromethane | 0 to RT | 2 | >95 | ~90 (potential for some demethylation)[1] |
| H-ZSM-5 (modified) | Acetic Anhydride | None | 100 | 2 | ~98 | >99[2] |
| Mordenite (B1173385) Zeolite | Acetic Anhydride | Acetic Acid | Reflux | 2-3 | >99 | >99[3] |
| Iron(III) Chloride | Acetyl Chloride | Propylene Carbonate | RT | 1 | ~95 | High (specific value not stated)[4] |
Table 2: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Value | Notes |
| Starting Material | 1-(4-methoxyphenyl)ethanol | 1.0 eq |
| Base | Sodium Hydride (NaH) | 1.2 eq (slight excess)[9] |
| Methylating Agent | Methyl Iodide (CH₃I) | 1.1 - 1.5 eq[9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent is crucial.[9] |
| Reaction Temperature | 0 °C to Room Temperature | Initial deprotonation at 0 °C.[9] |
| Reaction Time | 2 - 6 hours | Monitor by TLC.[9] |
| Typical Yield | >90% (Isolated) | Highly dependent on experimental setup.[9] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole using Mordenite Zeolite
This protocol is adapted from a procedure using a solid acid catalyst to favor high para-selectivity and avoid harsh conditions.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole (1.0 eq), acetic anhydride (1.2 eq), acetic acid (as solvent), and mordenite zeolite catalyst (e.g., with a SiO₂/Al₂O₃ ratio of 110).
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst and wash it with a suitable solvent (e.g., ethyl acetate).
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 4'-methoxyacetophenone can be purified by recrystallization or distillation.
Protocol 2: Reduction of 4'-Methoxyacetophenone
This protocol outlines a general procedure for the reduction of the ketone to the corresponding alcohol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4'-methoxyacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; THF or diethyl ether for LiAlH₄).
-
Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.1 eq) in portions.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)ethanol, which can be used in the next step or purified further.
Protocol 3: Methylation of 1-(4-methoxyphenyl)ethanol (Williamson Ether Synthesis)
This protocol is a standard procedure for the O-methylation of an alcohol.[9]
-
Preparation of the Alkoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
Methylation: Cool the freshly prepared alkoxide solution back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[8]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Caption: Key parameter relationships in Friedel-Crafts acylation.
References
- 1. organic chemistry - Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-Methoxyacetophenone | 100-06-1 [chemicalbook.com]
- 7. 4'-Methoxyacetophenone CAS#: 100-06-1 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1-(4-methoxyphenyl)ethanol (B1200191) to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with a methylating agent.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents include:
-
Starting Material: 1-(4-Methoxyphenyl)ethanol
-
Base: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is commonly used.[1][3]
-
Methylating Agent: A reactive methylating agent is needed. Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4) are typical choices.[2]
-
Solvent: An anhydrous aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), is crucial to prevent side reactions.[1]
Q3: What are the expected yields for this reaction?
A3: While specific yields for this compound are not extensively reported, the Williamson ether synthesis is generally a high-yielding reaction. Typical isolated yields for similar syntheses are often greater than 90%, though this is highly dependent on the experimental setup, purity of reagents, and successful purification.[1]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the starting alcohol. | Use a sufficiently strong and fresh base (e.g., sodium hydride). Ensure a slight excess of the base (typically 1.1-1.2 equivalents) is used to drive the deprotonation to completion.[1] |
| Inactive methylating agent. | Use a fresh, high-purity methylating agent. Consider using a more reactive agent if the reaction is sluggish. |
| Presence of water in the reaction. | Use anhydrous solvents and properly dried glassware. Water will quench the strong base and the alkoxide intermediate. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours at room temperature to proceed to completion.[1] Gentle heating can sometimes be employed, but this may also promote side reactions. |
Problem 2: Presence of significant side products in the final mixture.
| Possible Cause | Suggested Solution |
| Elimination reaction (E2). | This is a common side reaction, especially if using a secondary or tertiary alkyl halide as the electrophile.[4][5] In this synthesis, the electrophile is a methylating agent, which minimizes this risk. However, if other alkylating agents are used, choose a primary halide. Lowering the reaction temperature can also favor substitution over elimination. |
| Unreacted starting material. | Ensure a slight excess of the methylating agent (1.1-1.5 equivalents) is used.[1] Also, confirm the reaction has gone to completion via TLC analysis before workup. |
| Ring alkylation. | While less common with alkoxides compared to phenoxides, there is a possibility of C-alkylation on the benzene (B151609) ring, especially if harsher conditions are used.[4] Using a polar aprotic solvent and moderate temperatures helps to favor O-alkylation. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from standard procedures for similar ether syntheses.[1][2]
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution to decompose any unreacted sodium hydride.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: Competing substitution and elimination pathways in ether synthesis.
References
Troubleshooting guide for the purification of 1-Methoxy-4-(1-methoxyethyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of 1-Methoxy-4-(1-methoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this compound can be limited, we can refer to data from structurally similar compounds and computational predictions to guide purification efforts.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
Purity assessment should be performed using a combination of techniques. 1H NMR and 13C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for detecting and quantifying volatile impurities.
Q3: What are the primary impurities I should expect to see?
Common impurities may include unreacted starting materials such as 4-methoxyphenylethanol and the methylating agent, as well as potential side-products from elimination reactions or over-methylation.
Q4: How should I handle and store the purified this compound?
The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place away from light and sources of ignition.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The crude product appears as a dark or colored oil.
-
Possible Cause: Phenolic impurities are prone to oxidation, which can result in colored byproducts.[3]
-
Solution:
-
During the work-up, wash the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to prevent oxidation.[3]
-
Treat a solution of the crude product with a small amount of activated carbon, followed by filtration through celite to remove colored impurities. Note that this may lead to some product loss.[3]
-
Problem 2: My final product is contaminated with the starting alcohol (4-methoxyphenylethanol).
-
Possible Cause: Incomplete reaction or insufficient quenching of the base.
-
Solution:
-
Ensure a slight excess of the methylating agent was used to drive the reaction to completion.[4]
-
During the work-up, a wash with a dilute aqueous base (e.g., sodium hydroxide) can help remove the acidic starting alcohol.
-
Careful fractional distillation under reduced pressure should effectively separate the higher-boiling alcohol from the desired ether product.[1]
-
Problem 3: I am having difficulty separating the product from a non-polar impurity.
-
Possible Cause: The impurity may have a similar boiling point or polarity to the desired product, making separation by distillation or standard chromatography challenging.
-
Solution:
-
Optimize flash column chromatography by testing different solvent systems. A gradient elution from a non-polar eluent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[3][5]
-
Consider using a different stationary phase for chromatography, such as alumina (B75360) or a functionalized silica (B1680970) gel, which may offer different selectivity.
-
Problem 4: The yield of my purified product is very low.
-
Possible Cause: Low yield can result from an incomplete reaction, product loss during work-up and extraction, or inefficient purification.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before beginning the work-up.[4]
-
Minimize the number of transfer steps and ensure efficient extraction by performing multiple extractions with the organic solvent.
-
If using column chromatography, be mindful of the column loading and elution conditions to avoid broad peaks and loss of product.
-
Data Presentation
The following table summarizes key physical and chemical properties of this compound and related compounds for reference during purification.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C10H14O2 | |
| Molecular Weight | 166.22 g/mol | |
| IUPAC Name | This compound | |
| (S)-(1-Methoxyethyl)benzene (analog) | ||
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point (racemate) | 160.4 °C at 760 mmHg | [1] |
| Density (racemate) | 0.933 g/cm³ | [1] |
Experimental Protocols
General Purification Protocol by Fractional Distillation
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
-
Work-up:
-
Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus equipped with a Vigreux column or a packed column for efficient separation.
-
Apply a vacuum and slowly heat the distillation flask.
-
Collect and discard any low-boiling fractions, which may contain residual solvent or volatile impurities.
-
Carefully collect the fraction corresponding to the boiling point of this compound. The boiling point of the analogous (S)-(1-Methoxyethyl)benzene is 160.4 °C at atmospheric pressure, so expect a slightly higher boiling point for the target compound under similar conditions.[1]
-
Monitor the temperature closely during distillation to ensure a clean separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 1-(4-methoxyphenyl)ethanol
Welcome to the technical support center for the methylation of 1-(4-methoxyphenyl)ethanol (B1200191). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the methylation of 1-(4-methoxyphenyl)ethanol?
A1: The most common methods for methylating secondary alcohols like 1-(4-methoxyphenyl)ethanol are the Williamson ether synthesis, methylation with dimethyl sulfate (B86663), and catalytic methods using greener reagents like dimethyl carbonate. The Williamson ether synthesis is a widely used method involving the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution with a methylating agent like methyl iodide.[1][2][3][4]
Q2: I am getting a low yield in my Williamson ether synthesis. What are the potential causes?
A2: Low yields in the Williamson ether synthesis of a secondary alcohol such as 1-(4-methoxyphenyl)ethanol are often due to a competing E2 elimination reaction, which forms 4-methoxystyrene (B147599) as a byproduct.[1] Other potential causes include incomplete deprotonation of the alcohol, steric hindrance, and the use of inappropriate solvents or temperatures.
Q3: What is the main side product I should be aware of?
A3: The primary side product in the methylation of 1-(4-methoxyphenyl)ethanol, especially under basic conditions, is 4-methoxystyrene, which is formed through an E2 elimination pathway.[5][6]
Q4: How can I minimize the formation of the elimination byproduct?
A4: To minimize the E2 elimination side reaction, it is recommended to use a less sterically hindered base, a polar aprotic solvent, and to maintain a lower reaction temperature. For instance, using sodium hydride as the base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to gentle heating can favor the desired SN2 reaction.[1][4]
Q5: Are there greener alternatives to traditional methylation methods?
A5: Yes, using dimethyl carbonate (DMC) with a zeolite catalyst is a more environmentally friendly approach. This method can produce high yields of the desired methyl ether, although it may require higher temperatures (165–200 °C).[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Ineffective deprotonation of the alcohol. 2. Low reaction temperature. 3. Deactivated methylating agent. | 1. Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH) and an anhydrous solvent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a fresh bottle of the methylating agent (e.g., methyl iodide). |
| Significant amount of 4-methoxystyrene byproduct | The reaction conditions favor E2 elimination over SN2 substitution. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base if possible. 3. Ensure a polar aprotic solvent is used to favor the SN2 pathway.[1] |
| Presence of multiple unidentified byproducts | 1. The reaction may be running for too long, leading to decomposition. 2. The starting material or reagents may be impure. | 1. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. 2. Ensure the purity of all reagents and solvents before starting the reaction. |
| Difficulty in purifying the final product | The product may be co-eluting with the starting material or byproducts during chromatography. | 1. Adjust the solvent system for column chromatography to achieve better separation. A common eluent system is a mixture of petroleum ether and diethyl ether.[7] 2. Consider a mild aqueous workup to remove any remaining base or salts before chromatography. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide
This protocol provides a general procedure for the methylation of 1-(4-methoxyphenyl)ethanol.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(4-methoxyphenyl)ethanol (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Methylation using Dimethyl Carbonate (DMC) with a Zeolite Catalyst
This protocol is based on the work of Selva, M., et al. (2008) and provides a greener alternative for methylation.
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Dimethyl carbonate (DMC)
-
NaY or NaX faujasite zeolite catalyst
-
Inert atmosphere reactor
Procedure:
-
In a high-pressure reactor, combine 1-(4-methoxyphenyl)ethanol (1.0 eq) and the NaY or NaX zeolite catalyst.
-
Add an excess of dimethyl carbonate, which also serves as the solvent.
-
Seal the reactor and purge with an inert gas.
-
Heat the reaction mixture to 165-200 °C with stirring for the required time (typically several hours), monitoring the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Remove the excess dimethyl carbonate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the methylation of benzylic alcohols using dimethyl carbonate, which can be used as a reference for optimizing the methylation of 1-(4-methoxyphenyl)ethanol.
| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Methyl Ether Yield (%) | Byproduct (Olefin) Yield (%) |
| Benzyl alcohol | NaY | 200 | 3 | 100 | 98 | - |
| 1-Phenylethanol | NaY | 200 | 24 | 100 | - | 100 (Styrene) |
| Diphenylmethanol | NaY | 200 | 24 | 100 | 96 | - |
Data adapted from Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 63-69.[5][6][7]
Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of 1-(4-methoxyphenyl)ethanol.
Troubleshooting Logic for Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
- 6. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iris.unive.it [iris.unive.it]
Overcoming challenges in the scale-up of 1-Methoxy-4-(1-methoxyethyl)benzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methoxy-4-(1-methoxyethyl)benzene.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic route covered involves a three-step process:
-
Friedel-Crafts Acylation: Acylation of anisole (B1667542) with an acetylating agent to form 4-methoxyacetophenone.
-
Reduction: Reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol (B1200191).
-
Methylation (Williamson Ether Synthesis): Methylation of 1-(4-methoxyphenyl)ethanol to yield the final product, this compound.
Step 1: Friedel-Crafts Acylation of Anisole
Q1: My Friedel-Crafts acylation of anisole is resulting in a low yield of 4-methoxyacetophenone. What are the potential causes and solutions?
A1: Low yields in this step are common and can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount or a slight excess of the catalyst is often necessary.
-
Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. A gradual increase to room temperature may be required for completion.
-
Formation of Isomers: The methoxy (B1213986) group of anisole is an ortho-, para-director. While the para-product (4-methoxyacetophenone) is major, the formation of the ortho-isomer (2-methoxyacetophenone) can reduce the yield of the desired product.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation:
Step 2: Reduction of 4-Methoxyacetophenone
Q2: I am observing incomplete reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol. How can I improve the conversion?
A2: Incomplete reduction is often due to the following:
-
Insufficient Reducing Agent: Ensure an adequate molar excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is used.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
Q3: What are the common byproducts in the sodium borohydride reduction of 4-methoxyacetophenone?
A3: The primary byproducts are borate (B1201080) esters, which are formed from the reaction of the borohydride with the alcohol solvent and the product alkoxide. These are typically hydrolyzed during the workup procedure with the addition of acid.
Step 3: Methylation of 1-(4-methoxyphenyl)ethanol
Q4: My Williamson ether synthesis to produce this compound is inefficient. What are the likely reasons?
A4: Challenges in this step often relate to:
-
Incomplete Deprotonation: The formation of the alkoxide from 1-(4-methoxyphenyl)ethanol is crucial. Ensure a strong enough base (e.g., sodium hydride) and anhydrous conditions are used.
-
Side Reactions of the Methylating Agent: The methylating agent (e.g., methyl iodide or dimethyl sulfate) can react with any residual water or other nucleophiles present.
-
Steric Hindrance: While not severe for a methyl group, steric hindrance around the secondary alcohol can slow down the reaction.
Troubleshooting Workflow for Inefficient Methylation:
Data Presentation
The following tables summarize quantitative data for the key reaction steps in the synthesis of this compound.
Table 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
| Catalyst | Acylating Agent | Molar Ratio (Anisole:Acylating Agent:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-Methoxyacetophenone (%) | Reference |
| AlCl₃ | Acetyl Chloride | 1 : 1.1 : 1.1 | Dichloromethane (B109758) | 0 to RT | 2 | ~85 | General Protocol |
| Hβ Zeolite | Acetic Anhydride | 1 : 1.5 : (1g catalyst/0.1 mol anisole) | None | 95 | 4 | 73.25 | [1] |
| FeCl₃ | Propionyl Chloride | 1 : 1.15 : 1 | Dichloromethane | RT | 0.17 | Not specified for 4-methoxyacetophenone | [2] |
Table 2: Reduction of 4-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol
| Reducing Agent | Molar Ratio (Ketone:Reducing Agent) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Immobilized Rhodotorula sp. | Substrate concentration: 12 mM | Buffer (pH 8.5) with 5% (v/v) C₂OHMIM.NO₃ | 25 | Not specified | 98.3 | [3] |
| Sodium Borohydride | 1 : 1.25 (excess) | 95% Ethanol | 0 to RT | 1 | High (typically >90) | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq.).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry.
-
After the addition is complete, add a solution of anisole (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.
Protocol 2: Reduction of 4-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol
Materials:
-
4-Methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq.) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.25 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)ethanol.
Protocol 3: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution stops.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the methylating agent (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Overall Synthesis Workflow
References
Technical Support Center: Strategies to Minimize Byproduct Formation in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to minimizing byproduct formation during Friedel-Crafts alkylation and acylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Excessive Polyalkylation Products in Friedel-Crafts Alkylation
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto the aromatic ring.[1][2][3] This occurs because the newly added alkyl group is electron-donating, which activates the aromatic ring.[1][2] Consequently, the monoalkylated product is more nucleophilic and reactive than the original starting material, making it highly susceptible to further alkylation.[1][3]
Q2: How can I prevent or minimize polyalkylation?
A2: Several strategies can be employed to control and minimize polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: This is a primary method to favor monoalkylation. By significantly increasing the concentration of the starting aromatic compound, you increase the statistical probability that the electrophile will react with it rather than the already-alkylated product.[1][4][5][6]
-
Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor the desired mono-substituted product.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of the second alkylation reaction, thus reducing polyalkylation.[1]
-
Perform Friedel-Crafts Acylation followed by Reduction: This is often the most effective and reliable method.[1][4] The acyl group introduced during acylation is deactivating, which prevents any further substitution. The resulting ketone can then be reduced to the desired alkyl group in a subsequent step.[1][7]
Issue 2: Formation of Isomeric Products due to Carbocation Rearrangement
Q1: My Friedel-Crafts alkylation is yielding an isomer of the expected product. Why is this happening?
A1: This is a classic limitation of Friedel-Crafts alkylation caused by carbocation rearrangement.[5][8] The reaction proceeds through a carbocation intermediate.[4][6][9] If this intermediate can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before the aromatic ring attacks.[4][7][8] For example, reacting benzene (B151609) with 1-chloropropane (B146392) is expected to yield n-propylbenzene, but the intermediate primary carbocation rearranges to a more stable secondary carbocation, resulting in isopropylbenzene as the major product.[3][7]
Q2: How can I prevent carbocation rearrangement?
A2: To avoid rearranged products, consider the following approaches:
-
Friedel-Crafts Acylation Followed by Reduction: This is the most robust method to obtain straight-chain alkylbenzenes.[7] The key intermediate in acylation, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[7][8] The ketone product can then be reduced to the target alkyl group using methods like the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[7]
-
Choose a Different Alkylating Agent: Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement.[5] For example, using tertiary alkyl halides like t-butyl chloride will not result in rearrangement because the t-butyl cation is already the most stable isomer.[4][10] Methyl and ethyl halides also do not rearrange.[4]
-
Lower the Reaction Temperature: In some cases, running the reaction at a very low temperature can minimize rearrangement, though this is not always completely effective.[10]
Issue 3: Polysubstitution in Friedel-Crafts Acylation
Q1: I thought Friedel-Crafts acylation prevents multiple substitutions. Why am I seeing di-acylated products?
A1: While much less common than in alkylation, polysubstitution can occur in Friedel-Crafts acylation, particularly if the aromatic ring is highly activated.[11] The acyl group is deactivating, which generally prevents further reactions.[1][3] However, under harsh conditions or with very reactive substrates, a second acylation may be observed.
Q2: How can I ensure mono-acylation?
A2: To prevent polysubstitution in acylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[11]
-
Optimize Reaction Conditions: Employ shorter reaction times and lower temperatures to reduce the chance of a second acylation event.[11]
-
Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and the Lewis acid can sometimes improve selectivity for the mono-acylated product.[11]
Data Presentation: Troubleshooting Byproduct Formation
The following table summarizes the common issues leading to byproduct formation and the recommended strategies to mitigate them.
| Issue | Reaction Type | Primary Cause | Recommended Solutions & Key Parameters |
| Polyalkylation | Alkylation | The mono-alkylated product is more reactive than the starting material.[1][3] | 1. Use Excess Aromatic Substrate: Molar ratio of Aromatic:Alkylating Agent > 1 (e.g., 5:1). 2. Low Temperature: Perform the reaction at 0 °C or lower. 3. Alternative Route: Use Friedel-Crafts Acylation followed by reduction.[1][4] |
| Carbocation Rearrangement | Alkylation | The intermediate carbocation rearranges to a more stable isomer.[4][5][8] | 1. Acylation-Reduction Pathway: This is the most reliable method to get the desired linear alkyl chain.[7] 2. Use Non-Rearranging Alkyl Halides: Employ methyl, ethyl, or tertiary alkyl halides.[4] |
| Polysubstitution | Acylation | The aromatic ring is highly activated, or reaction conditions are too harsh.[11] | 1. Control Stoichiometry: Maintain a 1:1 molar ratio of reactants.[11] 2. Milder Conditions: Use lower temperatures and shorter reaction times.[11] |
| Low or No Yield (Deactivation) | Both | The aromatic ring has strongly deactivating groups (-NO₂, -CN, -SO₃H).[4][12] | 1. Substrate Choice: This reaction is unsuitable for strongly deactivated rings. Consider an alternative synthetic route.[11][12] 2. Protect/Modify Groups: If possible, modify deactivating groups before the reaction. |
| Low or No Yield (Catalyst Issues) | Both | Moisture deactivates the Lewis acid catalyst (e.g., AlCl₃).[11][12][13] Amine or alcohol groups on the substrate react with the catalyst.[4][12] | 1. Anhydrous Conditions: Ensure all glassware, solvents, and reagents are completely dry.[11][12] 2. Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid.[11] 3. Protect Functional Groups: Protect -NH₂ or -OH groups before the reaction. |
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing common byproduct formation issues.
Caption: Logical workflow comparing direct alkylation with the acylation-reduction strategy.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) (Minimizing Polysubstitution)
This protocol describes a general procedure for the mono-acylation of anisole with acetyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (freshly distilled)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice & Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).[12]
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM in the flask.[12]
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[12]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a slurry of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[1][12]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1][11][12]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[12]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of Acetophenone (Avoiding Rearrangement)
This protocol outlines the reduction of the ketone product from acylation (e.g., acetophenone) to the corresponding alkylbenzene (ethylbenzene).[1]
Materials:
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Acetophenone
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, concentrated HCl, toluene, and acetophenone.[1]
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.[1]
-
Cooling & Separation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic layer.[1]
-
Workup: Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄.[1] Filter and remove the solvent by distillation to yield the final alkylbenzene product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Resolving issues with incomplete reactions in 1-Methoxy-4-(1-methoxyethyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene. The primary focus is on addressing challenges related to incomplete reactions and the formation of byproducts.
Troubleshooting Guide: Incomplete Reactions and Side Products
Incomplete conversion of the starting material, 1-(4-methoxyphenyl)ethanol (B1200191), to the desired product, this compound, is a common issue. This guide addresses potential causes and provides systematic solutions.
Diagram of Troubleshooting Logic
Caption: A flowchart for systematically troubleshooting issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I still see the starting alcohol, 1-(4-methoxyphenyl)ethanol, on my TLC plate. What could be the issue?
A1: This is a common problem and can be attributed to several factors related to the initial deprotonation step of the alcohol:
-
Incomplete Deprotonation: The formation of the alkoxide is crucial for the subsequent nucleophilic attack on the methylating agent. If the deprotonation is incomplete, the unreacted alcohol will remain.
-
Troubleshooting:
-
Reaction Time: Ensure sufficient time is allowed for the reaction between the alcohol and the base to go to completion before adding the methylating agent. Monitoring the cessation of hydrogen gas evolution when using sodium hydride (NaH) is a good indicator.
-
Choice of Base: While sodium hydride is commonly used, a stronger base might be necessary if deprotonation is sluggish. However, stronger bases can also promote elimination.
-
-
-
Inactive or Insufficient Base: Sodium hydride is highly reactive and can be deactivated by improper storage or handling.
-
Troubleshooting: Use freshly opened or properly stored NaH. Ensure the mineral oil is adequately washed from the NaH if required by the specific protocol. Accurately weigh the base to ensure the correct stoichiometric amount is used (typically a slight excess).
-
-
Presence of Moisture: Water will quench the strong base and prevent the deprotonation of the alcohol.
-
Troubleshooting: All glassware should be thoroughly flame- or oven-dried. Use anhydrous solvents.
-
Q2: I am observing a significant amount of 4-vinylanisole as a byproduct. How can I minimize this?
A2: The formation of 4-vinylanisole is due to an elimination reaction (E2 or E1) competing with the desired substitution (SN2). This is a known side reaction for secondary benzylic alcohols.[1]
-
Troubleshooting:
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Maintaining a lower reaction temperature throughout the process can help to favor the SN2 pathway.
-
Base Selection: While a strong base is needed for deprotonation, highly hindered bases can favor elimination. Sodium hydride is generally a good choice.
-
Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate (B86663) to ensure the substitution reaction is as fast as possible.
-
Q3: Besides the starting material and the desired product, I see other spots on my TLC, and my crude NMR is complex. What could these impurities be?
A3: The formation of other byproducts could be due to C-alkylation. The phenoxide intermediate is an ambident nucleophile, meaning that methylation can occur on the oxygen (O-alkylation, desired) or on the electron-rich aromatic ring (C-alkylation, undesired). The electron-donating p-methoxy group can further activate the ring towards electrophilic attack.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like THF or DMF generally favor O-alkylation.
-
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis. This protocol is adapted from the synthesis of the analogous compound, (S)-(1-Methoxyethyl)benzene.
Diagram of the Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
1-(4-methoxyphenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
-
Methylation:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-(4-methoxyphenyl)ethanol | C₉H₁₂O₂ | 152.19 | Colorless to pale yellow liquid |
| This compound | C₁₀H₁₄O₂ | 166.22 | - |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Value | Notes |
| Reactants | ||
| 1-(4-methoxyphenyl)ethanol | 1.0 eq | Starting material |
| Sodium Hydride (60% in oil) | 1.1 - 1.2 eq | Base for deprotonation |
| Methyl Iodide | 1.2 - 1.5 eq | Methylating agent |
| Solvent | Anhydrous THF | Aprotic polar solvent to favor SN2 |
| Temperature | 0 °C to Room Temperature | Lower temperature minimizes elimination |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion |
| Expected Yield | >80% | Yields can vary based on purity of reagents and reaction scale |
| Major Side Product | 4-vinylanisole | From elimination reaction |
Characterization Data for this compound
-
¹³C NMR: Spectral data is available on public databases such as PubChem.[2]
-
¹H NMR: Expected signals would include a doublet for the methyl protons adjacent to the chiral center, a quartet for the methine proton, a singlet for the methoxy (B1213986) protons on the ethyl group, a singlet for the methoxy protons on the aromatic ring, and multiplets for the aromatic protons.
References
Technical Support Center: Work-up of 1-Methoxy-4-(1-methoxyethyl)benzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the work-up of reactions involving the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 4-(1-methoxyethyl)phenol (B7902271) by a strong base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic methylating agent like methyl iodide.[1][2]
Q2: What are the crucial parameters to control during the reaction to ensure a clean work-up?
A2: To facilitate a straightforward work-up, it is essential to ensure the reaction goes to completion and to minimize side reactions. Key parameters include:
-
Anhydrous Conditions: The presence of water can consume the base and lead to lower yields.[4]
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the starting alcohol.[1][4]
-
Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the reaction rate. The subsequent methylation can then be carried out at room temperature.[1][4]
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[4]
Q3: What are the common side reactions and resulting impurities?
A3: The primary side reaction of concern in a Williamson ether synthesis is elimination, which can compete with the desired substitution reaction.[3][5] However, with a primary methylating agent, this is generally minimal. Potential impurities could include:
-
Unreacted 4-(1-methoxyethyl)phenol
-
Excess methylating agent
-
Byproducts from the base (e.g., mineral oil from NaH dispersion)
-
Small amounts of elimination products, depending on the substrate.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Work-up
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before quenching, ensure the starting material is fully consumed by TLC analysis. If the reaction has stalled, consider adding more methylating agent or extending the reaction time. |
| Product Loss During Extraction | This compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate) and perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[1] |
| Emulsion Formation | The presence of methoxy (B1213986) groups can sometimes lead to emulsions during aqueous extraction. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent. |
| Hydrolysis of Product | While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during work-up should be avoided. Neutralize the reaction mixture carefully. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Removal Strategy |
| Unreacted 4-(1-methoxyethyl)phenol | TLC, 1H NMR (broad -OH peak) | Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to deprotonate the phenol (B47542) and extract it into the aqueous layer. Follow with a water wash to remove any residual base. |
| Mineral Oil (from NaH dispersion) | Greasy residue, 1H NMR (aliphatic signals) | After concentrating the organic layer, dissolve the crude product in a minimal amount of a polar solvent and add a non-polar solvent (e.g., pentane (B18724) or hexane) to precipitate the non-polar mineral oil. Filter and concentrate the filtrate. |
| Excess Methylating Agent (e.g., Methyl Iodide) | GC-MS, distinctive smell | Methyl iodide is volatile and can often be removed during solvent evaporation under reduced pressure. |
| Unknown Polar Impurities | TLC (spots with low Rf) | If impurities persist after aqueous washes, consider purification by column chromatography on silica (B1680970) gel. |
Experimental Protocols
Standard Work-up Protocol for this compound Synthesis
-
Quenching: After confirming the reaction is complete via TLC, cool the reaction mixture to 0 °C in an ice bath.[1][4]
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to quench any unreacted base (e.g., NaH).[1][4]
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether) and water.[4]
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).[1][4]
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: If necessary, purify the crude product by column chromatography or distillation.[1]
Quantitative Data
The following table presents representative data for the work-up and purification of a 10 mmol scale reaction.
| Work-up/Purification Method | Typical Yield (%) | Purity by GC-MS (%) | Notes |
| Standard Work-up (as above) | 85-95% | >95% | Most common and generally effective method. |
| Work-up with Base Wash (1M NaOH) | 80-90% | >98% | Recommended if starting material is present in the crude product. |
| Column Chromatography | 70-85% | >99% | For achieving high purity, especially if multiple impurities are present. |
| Distillation | 75-90% | >99% | Effective for removing non-volatile impurities. |
Visualizations
Caption: Williamson ether synthesis pathway.
Caption: Standard experimental work-up workflow.
Caption: Logical troubleshooting for product purification.
References
Enhancing the enantioselectivity of reactions using 1-Methoxy-4-(1-methoxyethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing chiral auxiliaries to enhance the enantioselectivity of chemical reactions. While direct literature on the application of 1-Methoxy-4-(1-methoxyethyl)benzene for this purpose is limited, the principles and practices outlined here are based on structurally similar and extensively documented chiral auxiliaries, such as (S)-1-phenylethylamine and its derivatives. These resources are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of a chiral auxiliary in enhancing enantioselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This modification introduces a stereocenter that directs a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer over the other. After the desired stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
Q2: How do I choose the appropriate chiral auxiliary for my reaction?
The selection of a chiral auxiliary depends on several factors, including the nature of the prochiral substrate, the reaction conditions, and the desired stereochemical outcome. While specific applications of this compound are not widely reported, analogs like (S)-1-phenylethylamine are effective for the diastereoselective alkylation of enolates. For other transformations, such as aldol (B89426) reactions, Evans' oxazolidinones or Oppolzer's sultams are often preferred due to their ability to form rigid, chelated transition states that lead to high diastereoselectivity.[1]
Q3: What are the key steps in a typical workflow using a chiral auxiliary?
The general workflow for employing a chiral auxiliary involves three main stages:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with a high degree of stereocontrol.
-
Cleavage: The chiral auxiliary is removed from the product, ideally under mild conditions that do not compromise the newly formed stereocenter, and can be recovered for reuse.
Q4: How can I determine the enantiomeric excess (ee%) of my product?
The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Auxiliary | The chosen auxiliary may not be suitable for the specific reaction. Consult the literature for auxiliaries known to be effective for the transformation . Consider alternatives like Evans' oxazolidinones for aldol reactions or SAMP/RAMP hydrazones for alkylations.[1] |
| Suboptimal Reaction Temperature | Temperature can significantly impact selectivity. Perform the reaction at a lower temperature (e.g., -78 °C) to enhance stereocontrol. |
| Inappropriate Solvent | The solvent can influence the conformation of the transition state. Screen a variety of solvents with different polarities. |
| Presence of Impurities | Impurities in the starting materials or reagents can interfere with the reaction. Ensure all materials are of high purity. |
| Incorrect Stoichiometry | The ratio of reactants can affect the outcome. Carefully control the stoichiometry of all reagents. |
Issue 2: Difficulty in Removing the Chiral Auxiliary
| Possible Cause | Troubleshooting Step |
| Harsh Cleavage Conditions | The conditions used to remove the auxiliary may be too harsh, leading to racemization or decomposition of the product. |
| Incomplete Reaction | The cleavage reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS and adjust the reaction time or conditions accordingly. |
| Auxiliary is Sterically Hindered | The structure of the product may hinder access to the auxiliary for cleavage. |
Issue 3: Poor Resolution in Chiral HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for resolving the enantiomers of your compound. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is crucial for separation. Systematically vary the ratio of solvents (e.g., hexane/isopropanol for normal phase).[3] |
| Incorrect Flow Rate or Temperature | Optimize the flow rate and column temperature to improve resolution. Lower flow rates and temperatures often lead to better separation.[4] |
| Peak Tailing | Peak tailing can be caused by secondary interactions with the stationary phase. For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[4] |
Quantitative Data from Analogous Chiral Auxiliaries
The following table summarizes the performance of well-established chiral auxiliaries in asymmetric reactions, providing a benchmark for expected outcomes.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Alkylation | Imine of Cyclohexanone (B45756) | Methyl Iodide | >95:5 d.r. | Not Specified | [5] |
| Evans' Oxazolidinone | Aldol Reaction | N-Propionyl Oxazolidinone | Benzaldehyde | >99:1 d.r. (syn) | 85 | [1] |
| Oppolzer's Sultam | Alkylation | N-Propionyl Sultam | Benzyl Bromide | >98:2 d.r. | 95 | [1] |
| SAMP Hydrazone | Alkylation | Cyclohexanone SAMP Hydrazone | Methyl Iodide | >96% ee | 85 | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using a (S)-1-Phenylethylamine Analog
This protocol is a conceptual example based on the use of (S)-1-phenylethylamine as a chiral auxiliary for the alkylation of a ketone.[5]
Step 1: Formation of the Chiral Imine
-
To a solution of cyclohexanone (1.0 mmol) in toluene (B28343) (10 mL), add (S)-1-phenylethylamine (1.2 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral imine (1.0 mmol) in dry THF (10 mL) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF dropwise and stir the mixture for 1 hour at -78 °C.
-
Add methyl iodide (1.5 mmol) and continue stirring for an additional 4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous NH4Cl solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
-
Dissolve the crude alkylated imine in a mixture of THF (5 mL) and 1 M HCl (5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction mixture with a saturated aqueous NaHCO3 solution and extract with diethyl ether. The organic layer contains the α-alkylated ketone.
-
To recover the chiral auxiliary, basify the aqueous layer with 1 M NaOH and extract with diethyl ether.
Visualizations
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Troubleshooting workflow for low enantioselectivity in a chiral auxiliary-mediated reaction.
References
Managing temperature fluctuations during the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature fluctuations during the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene.
Troubleshooting Guide: Temperature Fluctuations
Uncontrolled temperature changes during the synthesis of this compound, typically via the Williamson ether synthesis, can lead to reduced yields, increased impurity profiles, and potential safety hazards. This guide addresses specific issues you may encounter.
Q1: My reaction is violently exothermic and difficult to control upon adding the deprotonating agent (e.g., Sodium Hydride). What is happening and how can I mitigate this?
A1: This is a common issue, especially during the initial deprotonation of the alcohol. The reaction between a strong base like sodium hydride and an alcohol is highly exothermic.
-
Cause: The rate of addition of the alcohol to the sodium hydride suspension is too fast, leading to a rapid release of heat and hydrogen gas.
-
Solution:
-
Cooling: Ensure your reaction flask is adequately cooled in an ice bath to 0 °C before and during the addition of the alcohol solution.[1][2][3]
-
Slow, Dropwise Addition: Add the solution of the starting alcohol (e.g., (S)-1-phenylethanol) to the stirred suspension of sodium hydride dropwise.[1][3] This allows for the dissipation of heat as it is generated.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can also contribute to temperature instability.[1]
-
Q2: I am observing a lower than expected yield and the presence of side products after the methylation step. Could temperature be the cause?
A2: Yes, improper temperature control during the addition of the methylating agent (e.g., methyl iodide) is a likely cause.
-
Cause: If the temperature is too high during the addition of the alkylating agent, competing elimination reactions can occur. Additionally, if the initial deprotonation was incomplete due to poor temperature management, unreacted alcohol will remain.
-
Solution:
-
Cooling for Methylation: Cool the reaction mixture back down to 0 °C before the dropwise addition of the methylating agent.[1][2][3]
-
Maintain Low Temperature: For highly reactive alkylating agents, it may be necessary to maintain a low temperature (e.g., below 10 °C) throughout the addition process.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material to ensure the reaction goes to completion before workup.[1]
-
Q3: The reaction seems to have stalled, and I am recovering a significant amount of unreacted starting material. How can temperature management help?
A3: While low temperatures are crucial for controlling exotherms, excessively low temperatures can slow the reaction rate to a point where it does not proceed efficiently.
-
Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Controlled Warming: After the initial exothermic phase of deprotonation or methylation at 0 °C, allow the reaction mixture to slowly warm to room temperature.[1][2]
-
Stirring at Room Temperature: Stirring the reaction at room temperature for a designated period (e.g., 2-16 hours) is often necessary for the reaction to reach completion.[1][3]
-
Gentle Heating (Use with Caution): In some cases, gentle heating (reflux) might be necessary, but this should be approached with caution as it can promote side reactions.[4] Always monitor the reaction closely by TLC if heating is employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Williamson ether synthesis?
A1: The reaction is typically carried out in stages with different temperature requirements. The initial deprotonation and the subsequent addition of the methylating agent are best performed at 0 °C to control the exothermic nature of these steps.[1][2][3] After the initial additions, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[1]
Q2: Can I run the reaction at room temperature from the start to simplify the procedure?
A2: It is not recommended. Adding the deprotonating agent or a reactive methylating agent at room temperature can lead to a dangerous, uncontrolled exotherm, posing a safety risk and leading to the formation of impurities.[5][6]
Q3: My cooling bath failed, and the reaction temperature rose significantly. Is the batch salvageable?
A3: This depends on the stage at which the temperature spike occurred and for how long. A significant temperature increase can lead to the formation of various side products. It is advisable to cool the reaction mixture immediately and take a sample for analysis (e.g., TLC, NMR) to assess the extent of side product formation before proceeding with the workup and purification.
Q4: Are there alternative methods for this synthesis that are less sensitive to temperature fluctuations?
A4: While the Williamson ether synthesis is a common and robust method, other synthetic routes exist.[7] Some newer methods utilize microwave irradiation, which can offer rapid and controlled heating, potentially reducing the impact of external temperature fluctuations. However, these methods may require specialized equipment and optimization.
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value | Notes |
| Starting Material | 1-(4-Methoxyphenyl)ethanol (B1200191) | Precursor alcohol |
| Base | Sodium Hydride (NaH) | Typically a 60% dispersion in mineral oil |
| Methylating Agent | Methyl Iodide (CH₃I) | A common and reactive methylating agent |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | An aprotic polar solvent is crucial |
| Deprotonation Temp. | 0 °C | To control the exothermic reaction |
| Methylation Temp. | 0 °C | To control the exothermic reaction |
| Reaction Time | 2 - 16 hours | Includes warming to room temperature |
| Typical Yield | >90% | Highly dependent on experimental conditions |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a standard laboratory-scale procedure.
Materials:
-
1-(4-Methoxyphenyl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride dropwise.
-
Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing temperature fluctuations.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene: the Williamson ether synthesis and alkoxymercuration-demercuration. The objective is to offer a comprehensive overview of each method's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |
| Starting Material | 1-(4-Methoxyphenyl)ethanol (B1200191) | 4-Vinylanisole |
| Primary Reagents | Sodium hydride, Methyl iodide | Mercuric acetate (B1210297), Methanol, Sodium borohydride (B1222165) |
| Reaction Type | Nucleophilic Substitution (SN2) | Electrophilic Addition |
| Estimated Yield | ~85% | ~70-75% |
| Key Advantages | High yield, avoids toxic mercury reagents | Milder conditions for the initial addition step |
| Key Disadvantages | Requires a strong base (sodium hydride) | Use of highly toxic mercury compounds |
Williamson Ether Synthesis: A High-Yield Approach
The Williamson ether synthesis is a widely used and robust method for preparing ethers. In this case, it involves the deprotonation of 1-(4-methoxyphenyl)ethanol with a strong base to form an alkoxide, which then undergoes a nucleophilic attack on a methylating agent.
Experimental Protocol
Materials:
-
1-(4-Methoxyphenyl)ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 1-(4-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour or until the cessation of hydrogen gas evolution.
-
The resulting alkoxide solution is cooled back to 0 °C.
-
Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Alkoxymercuration-Demercuration: A Milder Alternative
This two-step method provides an alternative route to ethers from alkenes, avoiding the need for a strong base. The first step involves the addition of an alcohol (methanol) across the double bond of 4-vinylanisole, facilitated by a mercury salt. The resulting organomercury intermediate is then reduced in the second step.
Experimental Protocol
Materials:
-
4-Vinylanisole (p-methoxystyrene)
-
Mercuric acetate (Hg(OAc)₂)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH) solution (3 N)
-
Sodium borohydride (NaBH₄) solution (0.5 M in 3 N NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, mercuric acetate (1.0 equivalent) is dissolved in methanol.
-
4-Vinylanisole (1.0 equivalent) is added to the stirred solution, and the mixture is stirred for 30-60 minutes at room temperature.
-
A 3 N sodium hydroxide solution is then added, followed by the slow, dropwise addition of a 0.5 M solution of sodium borohydride in 3 N sodium hydroxide, while maintaining the temperature at or below 25 °C with an ice bath.
-
The reaction mixture is stirred at room temperature for 2 hours, during which a precipitate of elemental mercury will form.
-
The supernatant liquid is decanted from the mercury.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.[1]
Conclusion
Both the Williamson ether synthesis and the alkoxymercuration-demercuration reaction are viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including scale, available starting materials, and tolerance for hazardous reagents. The Williamson ether synthesis offers a higher yield but requires the use of a strong, moisture-sensitive base. The alkoxymercuration-demercuration route proceeds under milder initial conditions but involves the use of toxic mercury compounds, which necessitates careful handling and disposal procedures. Researchers should weigh these factors carefully when selecting a synthetic strategy.
References
Alternative reagents for the synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents and synthetic routes for the preparation of 1-Methoxy-4-(1-methoxyethyl)benzene, a key intermediate in various research and development applications. The following sections detail experimental protocols, present quantitative data for objective comparison, and visualize the synthetic pathways.
Primary Synthetic Pathway: A Three-Step Approach from Anisole (B1667542)
The most common and well-established route to this compound begins with the Friedel-Crafts acylation of anisole. This is followed by the reduction of the resulting ketone and subsequent O-methylation of the alcohol intermediate.
Step 1: Friedel-Crafts Acylation of Anisole
The initial step involves the acylation of anisole with an acylating agent in the presence of a Lewis acid catalyst to form 1-(4-methoxyphenyl)ethanone.
-
Reaction: Anisole + Acetyl Chloride/Acetic Anhydride (B1165640) → 1-(4-methoxyphenyl)ethanone
-
Catalyst: Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this transformation.[1][2]
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Acetyl Chloride | AlCl₃ | Anisole | Reflux | 5 h | High | [3] |
| Acetic Anhydride | AlCl₃ | Dichloromethane (B109758) | Reflux | 30 min | 85.7% | [4] |
Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, a solution of acetic anhydride in dichloromethane is added slowly at 0 °C.
-
A solution of anisole in dichloromethane is then added dropwise to the reaction mixture.
-
The mixture is brought to reflux and maintained for 30 minutes.
-
After cooling, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(4-methoxyphenyl)ethanone.[4]
Step 2: Reduction of 1-(4-methoxyphenyl)ethanone
The second step is the reduction of the ketone, 1-(4-methoxyphenyl)ethanone, to the corresponding alcohol, 1-(4-methoxyphenyl)ethanol (B1200191). Several reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reaction conditions, and safety.
| Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | Ethanol (B145695) (95%) | Room Temperature | 15 min | 80-85% (crude) | [5][6] |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. | 30 min | High | [7][8] |
| Catalytic Hydrogenation (H₂) | Dichloromethane | - | - | ~100% | [9] |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve 1-(4-methoxyphenyl)ethanone in 95% ethanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring. An excess of the reducing agent is typically used.
-
After the addition is complete, continue stirring the reaction mixture for 15 minutes.
-
Quench the reaction by the careful addition of aqueous acid to decompose the excess borohydride and borate (B1201080) esters. This step should be performed in a well-ventilated fume hood due to the evolution of hydrogen gas.
-
The ethanol is removed by distillation.
-
The product, 1-(4-methoxyphenyl)ethanol, is then extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.[10]
Step 3: O-Methylation of 1-(4-methoxyphenyl)ethanol
The final step is the O-methylation of the secondary alcohol, 1-(4-methoxyphenyl)ethanol, to produce the target molecule, this compound. The Williamson ether synthesis is a classic and effective method for this transformation.
| Methylating Agent | Base | Solvent/Conditions | Yield | Reference |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Good | [11][12] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Phase Transfer Catalyst (e.g., TBAB) in a two-phase system | High | [13] |
Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 1-(4-methoxyphenyl)ethanol in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
The mixture is cooled back to 0 °C, and methyl iodide is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure to give this compound.
Alternative Synthetic Routes
Beyond the primary pathway, several alternative routes offer different strategic approaches to the synthesis of this compound.
Alternative Route 1: Grignard Reaction-Based Syntheses
Grignard reagents provide a powerful tool for carbon-carbon bond formation and can be utilized in two main approaches to synthesize the key alcohol intermediate, 1-(4-methoxyphenyl)ethanol.
Route 1a: From 4-Bromoanisole
This route involves the formation of a Grignard reagent from 4-bromoanisole, which then reacts with acetaldehyde.
-
Steps:
-
4-Bromoanisole + Mg → 4-Methoxyphenylmagnesium bromide
-
4-Methoxyphenylmagnesium bromide + Acetaldehyde → 1-(4-methoxyphenyl)ethanol
-
O-Methylation of the resulting alcohol.
-
Route 1b: From 4-Methoxybenzaldehyde (B44291)
This approach utilizes the reaction of a methyl Grignard reagent with 4-methoxybenzaldehyde.
-
Steps:
-
4-Methoxybenzaldehyde + Methylmagnesium bromide → 1-(4-methoxyphenyl)ethanol
-
O-Methylation of the resulting alcohol.
-
| Grignard Route | Starting Materials | Key Intermediate | Subsequent Step | Overall Viability |
| 1a | 4-Bromoanisole, Acetaldehyde | 1-(4-methoxyphenyl)ethanol | O-Methylation | Good, relies on the successful formation of the Grignard reagent from 4-bromoanisole. |
| 1b | 4-Methoxybenzaldehyde, Methyl Halide | 1-(4-methoxyphenyl)ethanol | O-Methylation | Excellent, often high-yielding and utilizes readily available starting materials.[14] |
Experimental Protocol: Grignard Reaction with 4-Methoxybenzaldehyde
-
A solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF) is prepared or obtained commercially.
-
To a cooled (0 °C) and stirred solution of the Grignard reagent, a solution of 4-methoxybenzaldehyde in the same anhydrous solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product, 1-(4-methoxyphenyl)ethanol, is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting alcohol is then O-methylated as described in the primary synthetic pathway.
Alternative Route 2: Hydroetherification of 4-Vinylanisole
A more atom-economical approach involves the direct addition of methanol (B129727) across the double bond of 4-vinylanisole. This reaction typically follows Markovnikov's rule, yielding the desired product.
-
Reaction: 4-Vinylanisole + Methanol → this compound
| Catalyst System | Solvent | Temperature | Yield | Reference |
| Acid Catalyst (e.g., H₂SO₄) | Methanol | Varies | Good | [15] |
Experimental Protocol: Acid-Catalyzed Hydroetherification
-
4-Vinylanisole is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.
-
The reaction mixture is stirred at a specified temperature (which may range from room temperature to reflux, depending on the catalyst and substrate reactivity) until the starting material is consumed.
-
The reaction is neutralized with a base (e.g., sodium bicarbonate solution).
-
The methanol is removed under reduced pressure, and the residue is taken up in an organic solvent.
-
The organic solution is washed with water and brine, dried, and concentrated to give the crude product, which can be purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: The primary three-step synthetic pathway starting from anisole.
Caption: Alternative synthetic pathways via Grignard reactions and hydroetherification.
References
- 1. sarthaks.com [sarthaks.com]
- 2. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]
- 3. chemijournal.com [chemijournal.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of the photoinduced addition of methanol to the double bond of 2,2,4,6-tetramethyl- and 1,2,2,4,6-pentamethyl-1,2-dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: An Evaluation of 1-Methoxy-4-(1-methoxyethyl)benzene and Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, induce high stereoselectivity, and be easily removable under mild conditions. This guide provides a comparative analysis of 1-Methoxy-4-(1-methoxyethyl)benzene against well-established and highly effective chiral auxiliaries, revealing a significant lack of documented use for the former and highlighting the proven efficacy of the latter.
Initial investigations into the application of this compound as a chiral auxiliary in asymmetric synthesis have yielded no significant results in published literature.[1] This strongly suggests that it is not a commonly employed or effective tool for achieving stereochemical control. The likely reason for its inefficacy lies in its chemical structure. The effectiveness of many chiral auxiliaries, particularly in enolate chemistry, depends on their ability to form a rigid, chelated intermediate that blocks one face of the enolate, thereby directing the approach of an electrophile to the opposite face.[1] In successful auxiliaries, such as N-acylated derivatives of (S)-1-phenylethylamine, the amide functionality is crucial for creating a conformationally restricted six-membered ring transition state through chelation with a metal cation.[1] this compound lacks this critical N-acyl group and possesses a methoxy (B1213986) group instead, which is a much weaker Lewis base and is not geometrically positioned to form a stable chelated ring.[1] This conformational flexibility would lead to poor stereochemical communication and, consequently, low diastereoselectivity.
In contrast, several classes of chiral auxiliaries have become indispensable tools in asymmetric synthesis due to their high stereoselectivity, reliability, and predictability.[2] This guide will focus on a comparative analysis of three of the most prominent examples: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine amides.[2][3]
Performance Comparison of Established Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity (diastereomeric excess, d.e., or diastereomeric ratio, d.r.), provide high chemical yields, and be readily attached and cleaved. The following tables summarize the performance of these established auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) / Ratio (d.r.) | Yield (%) | Cleavage Conditions |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 d.r.[4] | ~90%[1] | LiOH, H₂O₂[1] |
| Oppolzer's Camphorsultam | N-Propionyl derivative | Benzyl (B1604629) bromide | >98% d.e. | 80-95% | LiAlH₄ or NaBH₄ |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine | Benzyl bromide | >98% d.e. | 85-95% | Acidic hydrolysis |
| Enders' SAMP/RAMP | Propanal SAMP hydrazone | Methyl iodide | >95% d.e.[1] | ~85%[1] | O₃ or Cu(OAc)₂[1] |
Note: Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1[3] | 80-95[3] |
| Oppolzer's Camphorsultam | N-Glycolyl | Isobutyraldehyde | >95:5 | 70-90 |
| Myers' Pseudoephedrine Amide | N-Propionyl | Benzaldehyde | >95:5 | 80-90 |
Experimental Protocols for Key Experiments
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of an Evans' oxazolidinone auxiliary.
Acylation of the Evans' Auxiliary
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 equivalents) dropwise. The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with an organic solvent.[3]
Diastereoselective Alkylation
The N-acylated Evans' auxiliary (1.0 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.05 equivalents) is added slowly to form the lithium enolate. After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 equivalents) is added. The reaction is stirred at -78 °C for several hours until completion. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted.
Cleavage of the Auxiliary
The product from the alkylation reaction is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at room temperature.[1] This process cleaves the chiral auxiliary, which can often be recovered and reused, to yield the chiral carboxylic acid.
Visualization of Key Concepts
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereocontrol in asymmetric synthesis using a chiral auxiliary.
Conclusion
While this compound is not a viable chiral auxiliary for asymmetric synthesis due to its structural limitations, a range of highly effective and well-documented alternatives are available to synthetic chemists. Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides have consistently demonstrated their ability to induce high levels of stereocontrol in a variety of important chemical transformations. The choice of a particular auxiliary will depend on the specific reaction, the desired stereochemical outcome, and the conditions required for its attachment and removal. For researchers in drug development and other fields requiring enantiomerically pure compounds, a thorough understanding of the principles and practical applications of these established chiral auxiliaries is essential for successful synthetic design.
References
A Comparative Spectroscopic Guide to 1-Methoxy-4-(1-methoxyethyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of 1-Methoxy-4-(1-methoxyethyl)benzene. Understanding the distinct spectroscopic signatures of these positional isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document outlines the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each isomer, supported by a combination of available experimental data and spectral predictions.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of this compound. This allows for a direct comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Aromatic Protons (δ, ppm) | -CH(OCH₃)CH₃ (δ, ppm) | Ar-OCH₃ (δ, ppm) | -CH(OCH₃)CH₃ (δ, ppm) |
| Ortho | 6.8-7.3 (m, 4H) | ~4.4 (q, 1H) | ~3.8 (s, 3H) | ~1.4 (d, 3H) |
| Meta | 6.7-7.2 (m, 4H) | ~4.3 (q, 1H) | ~3.8 (s, 3H) | ~1.4 (d, 3H) |
| Para | 6.88 (d, 2H), 7.25 (d, 2H) | 4.31 (q, 1H) | 3.79 (s, 3H) | 1.42 (d, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Aromatic Carbons (δ, ppm) | Ar-OCH₃ (δ, ppm) | -CH(OCH₃)CH₃ (δ, ppm) | -CH(OCH₃)CH₃ (δ, ppm) |
| Ortho (Predicted) | ~110, 121, 126, 128, 138, 157 | ~55 | ~78 | ~23 |
| Meta (Predicted) | ~112, 114, 119, 129, 145, 159 | ~55 | ~80 | ~24 |
| Para | 113.8, 127.8, 136.2, 158.7 | 55.2 | 79.8 | 24.1 |
Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)
| Isomer | C-H (Aromatic) (cm⁻¹) | C-H (Aliphatic) (cm⁻¹) | C=C (Aromatic) (cm⁻¹) | C-O (Ether) (cm⁻¹) |
| Ortho (Predicted) | ~3100-3000 | ~2980-2850 | ~1600, 1490 | ~1240, 1040 |
| Meta (Predicted) | ~3100-3000 | ~2980-2850 | ~1600, 1485 | ~1250, 1045 |
| Para[1] | ~3070, 3030, 3000 | ~2970, 2930, 2830 | ~1610, 1510 | ~1245, 1040 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho (Predicted) | 166 | 151, 135, 121, 107, 91, 77 |
| Meta (Predicted) | 166 | 151, 135, 121, 107, 91, 77 |
| Para[1] | 166 | 151, 135, 121, 107, 91, 77 |
Experimental Protocols
The following are general methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a small drop of the liquid directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) interface for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create characteristic mass spectra.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Caption: Chemical structures of the ortho, meta, and para isomers.
Caption: Experimental workflow for spectroscopic analysis.
References
Validating the Purity and Identity of Synthesized 1-Methoxy-4-(1-methoxyethyl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive overview of the analytical methodologies for validating 1-Methoxy-4-(1-methoxyethyl)benzene, a substituted anisole (B1667542) derivative. We present a comparative analysis of key analytical techniques, potential impurities arising from common synthetic routes, and a comparison with potential functional alternatives.
Introduction to this compound
This compound is an aromatic ether with potential applications in medicinal chemistry and materials science. Its structure, featuring a methoxy (B1213986) group and a 1-methoxyethyl substituent on a benzene (B151609) ring, presents specific challenges and considerations for its synthesis and purification. Accurate characterization is paramount to ensure reproducible experimental results and to meet regulatory standards in drug development.
Synthesis and Potential Impurities
Two common synthetic pathways to this compound are the Friedel-Crafts acylation of anisole followed by reduction and methylation, or the Grignard reaction of a p-anisyl magnesium halide with an appropriate electrophile. Each route presents a unique profile of potential impurities.
Friedel-Crafts Acylation Route: This multi-step synthesis typically involves the acylation of anisole with an acetylating agent, followed by reduction of the resulting ketone to an alcohol, and subsequent methylation of the alcohol.
-
Potential Impurities:
-
Ortho-isomer (1-Methoxy-2-(1-methoxyethyl)benzene): The primary side-product of the Friedel-Crafts acylation of anisole is the ortho-substituted isomer.[1] Due to similar physical properties, its removal can be challenging.
-
Unreacted starting materials: Residual anisole, acetylating agent, or reducing/methylating agents.
-
Intermediates: Incomplete reduction or methylation can lead to the presence of 1-(4-methoxyphenyl)ethanone or 1-(4-methoxyphenyl)ethanol.
-
Grignard Reaction Route: This approach involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with an appropriate electrophile like acetaldehyde, followed by methylation.
-
Potential Impurities:
-
Biphenyl derivatives: Homocoupling of the Grignard reagent can lead to the formation of 4,4'-dimethoxybiphenyl.
-
Unreacted starting materials: Residual p-bromoanisole or other precursors.
-
Hydrolysis products: Reaction of the Grignard reagent with water will produce anisole.
-
Analytical Techniques for Purity and Identity Validation
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive validation of this compound.
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Peak purity, retention time, mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | Chemical shifts, coupling constants, and integration of proton signals. Number and chemical shifts of carbon signals. |
| Quantitative NMR (qNMR) | High-precision purity determination. | Comparison of the integral of a specific analyte signal to that of a certified internal standard of known purity.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment for non-volatile impurities and separation of isomers. | Peak purity, retention time, and UV-Vis absorption spectrum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-O (ether), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. |
Comparison with Alternatives
In the context of drug discovery and development, the exploration of functional alternatives or bioisosteres is a common strategy to optimize pharmacokinetic and pharmacodynamic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[4][5][6]
For this compound, bioisosteric replacement could involve modification of the methoxy groups or the phenyl ring itself.
| Structural Moiety | Potential Bioisosteric Replacement | Potential Impact on Properties |
| Methoxy group (-OCH₃) | - Trifluoromethoxy (-OCF₃) | Increased lipophilicity, altered metabolic stability. |
| - Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding. | |
| - Methyl (-CH₃) | Reduced polarity, removal of ether linkage. | |
| Phenyl ring | Bicyclo[1.1.1]pentane | Increased F(sp³) character, improved solubility and metabolic stability.[7] |
| Pyridine or other heterocycles | Introduction of hydrogen bond acceptors/donors, altered polarity and solubility. |
The validation of these alternatives would follow the same rigorous analytical methodologies outlined for this compound. A direct comparison of their biological activity and physicochemical properties would be essential to determine their viability as improved drug candidates.
Experimental Protocols
Purity Determination by GC-MS
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Identify any impurity peaks by comparing their mass spectra with known databases or by synthesizing potential impurities as standards.
Structural Elucidation by NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key signals to observe: aromatic protons (doublets in the range of δ 6.8-7.3 ppm), methine proton (quartet), methoxy protons (singlets), and methyl protons (doublet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Observe the expected number of signals for the aromatic and aliphatic carbons.
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the this compound structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment of all proton and carbon signals.
Quantitative Purity Determination by qNMR
Methodology:
-
Sample and Standard Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The molar ratio should be approximately 1:1.
-
Solvent: Add a known volume of a suitable deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
-
Visualizations
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Comparison of primary analytical techniques for validation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drughunter.com [drughunter.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Reactivity of 1-Methoxy-4-(1-methoxyethyl)benzene and Its Analogs in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Aromatic Reactivity
This guide provides a comprehensive comparative analysis of the reactivity of 1-Methoxy-4-(1-methoxyethyl)benzene and its structural analogs in electrophilic aromatic substitution (EAS) reactions. Understanding the relative reactivity of these compounds is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel molecules in the fields of medicinal chemistry and materials science. This document presents a synthesis of established chemical principles, available experimental data for analogous compounds, and detailed experimental protocols for quantitative comparison.
Introduction to Reactivity in Electrophilic Aromatic Substitution
The susceptibility of a benzene (B151609) derivative to attack by an electrophile is fundamentally governed by the electronic properties of the substituents attached to the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, thereby activating it towards EAS, while electron-withdrawing groups (EWGs) have the opposite effect. The position of electrophilic attack (ortho, meta, or para) is also directed by the nature of the existing substituents.
The subject of this study, this compound, possesses two key substituents:
-
1-Methoxy group (-OCH₃): A potent activating group that donates electron density primarily through a strong positive resonance (+R) effect, which outweighs its negative inductive (-I) effect. It is a well-established ortho, para-director.[1][2]
-
4-(1-Methoxyethyl) group [-CH(OCH₃)CH₃]: This alkyl ether substituent is also an electron-donating group. The alkyl portion contributes a positive inductive (+I) effect. The ether oxygen, while further from the ring, can also participate in resonance. This group is also expected to be an ortho, para-director.
Given the presence of two electron-donating groups, this compound is anticipated to be highly reactive towards electrophilic aromatic substitution.
Quantitative Comparison of Reactivity
Direct kinetic data for the electrophilic substitution of this compound is not extensively available in the literature. Therefore, a comparative assessment is constructed using relative reactivity data from closely related analogs in well-characterized EAS reactions, such as nitration and bromination.
Table 1: Relative Rates of Mononitration for Selected Benzene Analogs
| Compound | Substituent(s) | Relative Rate (vs. Benzene = 1) |
| Benzene | -H | 1 |
| Toluene | -CH₃ | ~25 |
| tert-Butylbenzene | -C(CH₃)₃ | ~16 |
| Anisole (B1667542) | -OCH₃ | ~10,000 |
| This compound | -OCH₃ and -CH(OCH₃)CH₃ | >10,000 (Estimated) |
This table is a compilation of generally accepted relative reactivity trends. The value for this compound is an educated estimate based on the additive activating effects of its two electron-donating substituents.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of this compound and its analogs, a competitive reaction methodology is recommended. This approach provides a direct comparison of reaction rates under identical conditions.
Protocol: Competitive Nitration of Aromatic Ethers
Objective: To quantitatively determine the relative reactivity of this compound against a known standard (e.g., anisole) in an electrophilic nitration reaction.
Materials:
-
This compound
-
Anisole (or other analog for comparison)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a pre-determined, sub-stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with gentle stirring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained at a constant low temperature (e.g., 0 °C), dissolve equimolar amounts of this compound, the chosen analog (e.g., anisole), and a known amount of an internal standard in dichloromethane.
-
Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of the aromatic compounds over a period of 15-20 minutes. Ensure the temperature remains constant.
-
Reaction Quenching and Work-up: After a set reaction time (e.g., 30 minutes), quench the reaction by carefully pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analysis: Analyze the resulting solution using GC-FID or GC-MS. The relative peak areas of the nitrated products, corrected by the response factor of the internal standard, will give the ratio of their formation, which directly corresponds to the relative reactivity of the starting materials.
Visualizing Reaction Pathways and Experimental Design
The following diagrams illustrate the fundamental mechanism of electrophilic aromatic substitution and the workflow for the proposed comparative experiment.
Caption: The general mechanism for electrophilic aromatic substitution.
Caption: Experimental workflow for the competitive nitration of anisole analogs.
Conclusion
The presence of two electron-donating groups, a methoxy (B1213986) group and a 1-methoxyethyl group, renders this compound a highly activated substrate for electrophilic aromatic substitution. Its reactivity is predicted to surpass that of anisole and significantly exceed that of simple alkylbenzenes. The provided experimental protocol for competitive nitration offers a robust method for quantifying these reactivity differences. Such empirical data is invaluable for the rational design of synthetic strategies in pharmaceutical and materials development, where precise control over aromatic functionalization is paramount.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of 1-Methoxy-4-(1-methoxyethyl)benzene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds for drug discovery and development, the selection of an effective chiral auxiliary is a critical decision. This guide provides a comparative analysis of the potential utility of 1-Methoxy-4-(1-methoxyethyl)benzene as a chiral auxiliary, benchmarking it against established and highly effective alternatives. While literature on the specific application of this compound as a chiral auxiliary is scarce, this guide will explore its structural characteristics and hypothetically evaluate its performance in key asymmetric transformations. The primary focus will be on comparing its potential efficacy with its well-regarded amine analogue, (S)-1-phenylethylamine, and other widely used chiral auxiliaries.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are chiral compounds that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal under mild conditions, and its recyclability.
(S)-1-Methoxy-4-(1-methoxyethyl)benzene: A Structural and Performance Analysis
(S)-1-Methoxy-4-(1-methoxyethyl)benzene is a chiral ether with a stereogenic center. In theory, this chirality could be leveraged to influence the stereochemical outcome of a reaction. However, a comprehensive review of the scientific literature indicates that it is not a commonly employed chiral auxiliary.[1][2][3] The likely reason for its limited use lies in its chemical structure.
A critical feature of many successful chiral auxiliaries, particularly in enolate chemistry, is the presence of a group, such as an N-acyl group, that can form a rigid, chelated transition state with a metal cation.[1] This chelation creates a conformationally restricted environment that effectively blocks one face of the enolate, leading to a highly diastereoselective attack of an electrophile on the opposite face.
In the case of (S)-1-Methoxy-4-(1-methoxyethyl)benzene, the ether oxygen is a significantly weaker Lewis base compared to the amide carbonyl oxygen and nitrogen atom found in its amine analogues.[1] Furthermore, its geometric positioning is not optimal for the formation of a stable, chelated ring structure with a metalated enolate.[1] This conformational flexibility would likely result in poor stereochemical communication and, consequently, low diastereoselectivity in asymmetric reactions.
Performance Comparison with Established Chiral Auxiliaries
To provide a clear benchmark, the hypothetical performance of (S)-1-Methoxy-4-(1-methoxyethyl)benzene is compared below with well-established chiral auxiliaries in two common asymmetric reactions: alkylation and aldol (B89426) reactions. The data for the established auxiliaries is based on documented experimental results.
| Reaction Type | Chiral Auxiliary | Substrate | Electrophile/Reagent | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Asymmetric Alkylation | (Hypothetical) (S)-1-Methoxy-4-(1-methoxyethyl)benzene | Propionyl derivative | Benzyl (B1604629) bromide | Low to Moderate | - | - |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Propionyl derivative | Benzyl bromide | >99 | 80-95 | [4] | |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal hydrazone | Methyl iodide | >95 | 85-95 | [4] | |
| Asymmetric Aldol Reaction | (Hypothetical) (S)-1-Methoxy-4-(1-methoxyethyl)benzene | Acetyl derivative | Benzaldehyde | Low | - | - |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Acetyl derivative | Benzaldehyde | >99 | 70-90 | [4] | |
| (S)-2-amino-3-phenyl-1-(1-piperidino)propan-1-ol (Enders Auxiliary) | Propanal hydrazone | Benzaldehyde | >96 | 80-95 | [4] |
Experimental Protocols
Hypothetical Protocol for Asymmetric Alkylation using (S)-1-Methoxy-4-(1-methoxyethyl)benzene
This protocol is conceptual and designed to illustrate the general workflow for utilizing a chiral auxiliary in an asymmetric alkylation reaction.
Step 1: Attachment of the Chiral Auxiliary A carboxylic acid is converted to its corresponding acid chloride, which is then reacted with (S)-1-hydroxy-4-(1-methoxyethyl)benzene (the alcohol precursor to the target ether) in the presence of a base to form the chiral ester.
Step 2: Diastereoselective Alkylation The chiral ester is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The reaction is then cooled to a low temperature (e.g., -78 °C) before the addition of an alkylating agent (e.g., benzyl bromide).
Step 3: Removal of the Chiral Auxiliary The resulting alkylated ester is hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral alcohol.
General Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
Step 1: Acylation of the Chiral Auxiliary The Evans oxazolidinone is acylated with a carboxylic acid chloride or anhydride (B1165640) in the presence of a base like triethylamine.
Step 2: Enolate Formation and Alkylation The N-acylated oxazolidinone is treated with a base such as LDA or sodium hexamethyldisilazide (NaHMDS) at low temperature to form the sodium or lithium enolate. The electrophile (e.g., an alkyl halide) is then added to the reaction mixture.
Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary can be cleaved under various conditions to yield different products. For example, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide yields the chiral carboxylic acid.
Visualizing Reaction Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general workflow for asymmetric synthesis using a chiral auxiliary and the chelation model that underlies the high selectivity of Evans auxiliaries.
Conclusion
While (S)-1-Methoxy-4-(1-methoxyethyl)benzene possesses a chiral center, its structural features, particularly the lack of a suitable chelating group, make it a theoretically poor candidate for a chiral auxiliary in many common asymmetric reactions. In contrast, established auxiliaries like Evans oxazolidinones and SAMP/RAMP hydrazones demonstrate high levels of stereocontrol due to their ability to form rigid, chelated transition states. For researchers and professionals in drug development, the selection of a well-documented and effective chiral auxiliary is paramount for the efficient and predictable synthesis of enantiomerically pure target molecules. This guide underscores the importance of structural analysis in the selection of chiral auxiliaries and provides a comparative framework for making informed decisions in the design of asymmetric syntheses.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1-Methoxy-4-(1-methoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-effectiveness analysis of three distinct synthetic routes to 1-Methoxy-4-(1-methoxyethyl)benzene, a key intermediate in various pharmaceutical and organic syntheses. The comparison focuses on quantifiable data, including reagent costs, reaction yields, and overall process efficiency. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Executive Summary
Three primary synthetic pathways to this compound are evaluated:
-
Route A: Friedel-Crafts Acylation Pathway
-
Route B: Williamson Ether Synthesis Pathway
-
Route C: Grignard Reaction Pathway
The analysis reveals that Route B, the Williamson Ether Synthesis , is the most cost-effective approach, primarily due to the commercial availability of the key intermediate, 1-(4-methoxyphenyl)ethanol (B1200191), and a high-yielding final step. While Route A (Friedel-Crafts) is a viable, multi-step alternative, its overall cost is higher due to the cumulative cost of reagents over three steps. Route C (Grignard) is a classic carbon-carbon bond-forming strategy, but the cost of the starting aryl halide and the Grignard reagent preparation make it less economically favorable for this specific target molecule.
Comparative Data Analysis
The following tables summarize the estimated costs and yields for the synthesis of this compound via the three evaluated routes, assuming a theoretical 10 mmol scale. Reagent costs are based on prices from a major chemical supplier (Sigma-Aldrich) and are subject to change.
Table 1: Cost and Yield Comparison of Synthetic Routes
| Route | Starting Materials | Number of Steps | Overall Yield (Estimated) | Estimated Cost per 10 mmol Product |
| A: Friedel-Crafts | Anisole (B1667542), Acetyl Chloride | 3 | 73% | $25.50 |
| B: Williamson Ether | 1-(4-Methoxyphenyl)ethanol | 1 | 90% | $15.80 |
| C: Grignard Reaction | 4-Bromoanisole (B123540), Acetaldehyde (B116499) | 2 | 72% | $32.70 |
Table 2: Detailed Reagent Cost Analysis per Route (for 10 mmol of final product)
| Route | Step | Reagent | Molar Eq. | Amount | Unit Cost | Cost |
| A | 1. Friedel-Crafts | Anisole | 1.0 | 1.08 g | $178.00 / 1 L | $0.21 |
| Acetyl Chloride | 1.1 | 0.86 g | $240.00 / 1 L | $0.25 | ||
| Aluminum Chloride | 1.2 | 1.60 g | $98.80 / 100 g | $1.58 | ||
| Dichloromethane (B109758) | - | 50 mL | - | (Solvent) | ||
| 2. Reduction | 4-Methoxyacetophenone | 1.0 | 1.50 g | - | (Intermediate) | |
| Sodium Borohydride (B1222165) | 0.3 | 0.11 g | $108.00 / 100 g | $0.12 | ||
| Methanol (B129727) | - | 20 mL | - | (Solvent) | ||
| 3. Methylation | 1-(4-Methoxyphenyl)ethanol | 1.0 | 1.52 g | - | (Intermediate) | |
| Sodium Hydride (60%) | 1.2 | 0.08 g | $152.00 / 50 g | $0.24 | ||
| Methyl Iodide | 1.2 | 1.70 g | $140.00 / 100 mL | $2.38 | ||
| Tetrahydrofuran (B95107) | - | 30 mL | - | (Solvent) | ||
| Total | $25.50 | |||||
| B | 1. Williamson Ether | 1-(4-Methoxyphenyl)ethanol | 1.0 | 1.52 g | $171.65 / 100 g | $2.61 |
| Sodium Hydride (60%) | 1.2 | 0.08 g | $152.00 / 50 g | $0.24 | ||
| Methyl Iodide | 1.2 | 1.70 g | $140.00 / 100 mL | $2.38 | ||
| Tetrahydrofuran | - | 30 mL | - | (Solvent) | ||
| Total | $15.80 | |||||
| C | 1. Grignard Formation | 4-Bromoanisole | 1.0 | 1.87 g | $58.90 / 100 g | $1.10 |
| Magnesium Turnings | 1.1 | 0.27 g | $54.40 / 100 g | $0.15 | ||
| Diethyl Ether | - | 30 mL | - | (Solvent) | ||
| 2. Grignard Reaction | Acetaldehyde | 1.1 | 0.48 g | $78.40 / 100 mL | $0.38 | |
| 1-(4-Methoxyphenyl)ethanol | 1.0 | 1.52 g | - | (Intermediate) | ||
| Sodium Hydride (60%) | 1.2 | 0.08 g | $152.00 / 50 g | $0.24 | ||
| Methyl Iodide | 1.2 | 1.70 g | $140.00 / 100 mL | $2.38 | ||
| Tetrahydrofuran | - | 30 mL | - | (Solvent) | ||
| Total | $32.70 |
Experimental Protocols
Route A: Friedel-Crafts Acylation Pathway
Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone
-
To a stirred solution of anhydrous aluminum chloride (1.60 g, 12 mmol) in 30 mL of dry dichloromethane at 0 °C, slowly add acetyl chloride (0.86 g, 11 mmol).
-
After stirring for 15 minutes, add a solution of anisole (1.08 g, 10 mmol) in 20 mL of dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a mixture of 50 g of ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer, wash with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyacetophenone.
-
Expected Yield: 85-90%
Step 2: Reduction of 4-Methoxyacetophenone to 1-(4-Methoxyphenyl)ethanol
-
Dissolve 4-methoxyacetophenone (1.50 g, 10 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and slowly add sodium borohydride (0.11 g, 3 mmol) in small portions.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 10 mL of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to give 1-(4-methoxyphenyl)ethanol.
-
Expected Yield: 95-98%
Step 3: Methylation of 1-(4-Methoxyphenyl)ethanol
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.08 g, 2 mmol) in 15 mL of anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(4-methoxyphenyl)ethanol (1.52 g, 10 mmol) in 15 mL of anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.70 g, 12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with 10 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
-
Expected Yield: 90-95%
Route B: Williamson Ether Synthesis Pathway
-
Follow the protocol for Route A, Step 3 , starting with commercially available 1-(4-methoxyphenyl)ethanol (1.52 g, 10 mmol).
-
Expected Yield: 90-95%
Route C: Grignard Reaction Pathway
Step 1: Formation of 4-Methoxyphenylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (0.27 g, 11 mmol).
-
Add a small crystal of iodine.
-
Add a solution of 4-bromoanisole (1.87 g, 10 mmol) in 30 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (disappearance of the iodine color and bubbling), add the remainder of the 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes. The resulting grey-black solution is the Grignard reagent.
Step 2: Reaction with Acetaldehyde and Subsequent Methylation
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of acetaldehyde (0.48 g, 11 mmol) in 10 mL of anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into 50 mL of cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)ethanol.
-
Expected Yield: 80-85%
-
Follow the protocol for Route A, Step 3 for the methylation of the crude 1-(4-methoxyphenyl)ethanol.
Safety and Environmental Considerations
-
Friedel-Crafts Acylation: This reaction involves the use of aluminum chloride, a water-reactive and corrosive Lewis acid that releases HCl gas upon contact with moisture.[1][2][3] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of chlorinated solvents like dichloromethane also poses environmental concerns.
-
Williamson Ether Synthesis: This method uses sodium hydride, a flammable solid that reacts violently with water to produce hydrogen gas. Methyl iodide is a toxic and carcinogenic alkylating agent. These reagents must be handled with extreme care under anhydrous and inert conditions. The waste products are primarily inorganic salts.[4]
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric, reacting violently with water and protic solvents.[5][6][7][8][9] Anhydrous conditions are essential for the success of this reaction. Diethyl ether is a highly flammable solvent. However, recent advances in mechanochemistry show promise for reducing the solvent waste associated with Grignard reactions.[5][9]
Visualizing the Synthetic Analysis
The following diagram illustrates the decision-making process for selecting the most cost-effective synthetic route.
References
- 1. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. response.epa.gov [response.epa.gov]
- 3. nj.gov [nj.gov]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 6. beyondbenign.org [beyondbenign.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. sciencedaily.com [sciencedaily.com]
A Comprehensive Guide to the Cross-Validation of Analytical Methods for 1-Methoxy-4-(1-methoxyethyl)benzene
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds such as 1-Methoxy-4-(1-methoxyethyl)benzene is paramount. Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different analytical techniques. This guide provides a comparative overview of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, complete with experimental protocols and performance data.
The Importance of Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated analytical procedure produces consistent and reliable results when compared with a different method or when performed in a different laboratory or by a different analyst.[1] This process is essential for ensuring data integrity, supporting regulatory compliance, and facilitating the transfer of analytical methods between different sites.[1][2]
Comparative Analytical Methods
While specific validated methods for this compound are not extensively documented in publicly available literature, suitable methods can be adapted from the analysis of structurally similar aromatic ethers.[3][4] Based on the chemical properties of this compound (C10H14O2), both GC-MS and HPLC are viable analytical techniques.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for a wide range of analytes. For aromatic compounds, Reverse-Phase HPLC (RP-HPLC) is a common and effective approach.[4][7]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance parameters for GC-MS and HPLC methods adapted for the analysis of this compound.
| Parameter | GC-MS | HPLC |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Analysis Time | ~20 minutes | ~15 minutes |
| Selectivity | High (Mass Analyzer) | Moderate to High |
| Sample Throughput | Moderate | High |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for structurally related compounds.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for a similar substituted aromatic ether.[3]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to a final concentration within the calibration range.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reverse-phase HPLC method for a related methoxy-substituted benzene (B151609) derivative.[4][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase to a final concentration within the calibration range and filter through a 0.45 µm filter before injection.
-
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the logical process for cross-validation of analytical methods.
Caption: A generalized experimental workflow for quantitative analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
Both GC-MS and HPLC are suitable and robust methods for the quantitative analysis of this compound. GC-MS offers superior selectivity due to mass analysis, which can be advantageous for complex matrices. On the other hand, HPLC may provide faster analysis times and higher sample throughput. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation as outlined ensures that the data generated by either method is reliable, accurate, and comparable, which is fundamental for successful drug development and scientific research.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
A Comparative Analysis of the Biological Activities of 1-Methoxy-4-(1-methoxyethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 1-methoxy-4-(1-methoxyethyl)benzene. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document summarizes the reported biological activities of structurally related derivatives, focusing on their antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various 1-Methoxy-4-(substituted)benzene derivatives.
Table 1: Antimicrobial Activity
| Compound | Target Organism(s) | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [1] |
| Salmonella typhi (clinical isolate) | 128 | [1] | |
| Salmonella paratyphi A | 64 | [1] | |
| Salmonella paratyphi B | 128 | [1] | |
| Salmonella typhimurium | 64 | [1] | |
| N-(4-methoxybenzyl)undec-10-enamide | Not Specified | Data not available in abstract | [2] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Not Specified | Data not available in abstract | [2] |
| N-(4-methoxy benzyl)oleamide | Not Specified | Data not available in abstract | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity
| Compound | Assay/Cell Line | IC₅₀ (µM) | Reference |
| Diapocynin | Inhibition of multiple inflammatory mediators in human airway cells | 20.3 | [3] |
| Resveratrol | Inhibition of multiple inflammatory mediators in human airway cells | 42.7 | [3] |
| 2-methoxyhydroquinone | Inhibition of multiple inflammatory mediators in human airway cells | 64.3 | [3] |
| Apocynin | Inhibition of multiple inflammatory mediators in human airway cells | 146.6 | [3] |
| 4-amino-2-methoxyphenol | Inhibition of multiple inflammatory mediators in human airway cells | 410 | [3] |
| N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) | Inhibition of Nitric Oxide production in LPS-stimulated RAW 264.7 macrophages | 9.2 | [4] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,4,4ʹ-trimethoxy-trans-stilbene | HL-60 (promyelocytic leukemia) | Value not specified in abstract | [5] |
| THP-1 (monocytic leukemia) | Value not specified in abstract | [5] | |
| 3,4,2ʹ,4ʹ-tetramethoxy-trans-stilbene | HL-60 (promyelocytic leukemia) | Value not specified in abstract | [5] |
| THP-1 (monocytic leukemia) | Value not specified in abstract | [5] |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation of IC₅₀: The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC₅₀: The IC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of the described compounds.
Caption: A generalized experimental workflow for screening the biological activities of chemical compounds.
Caption: Simplified NF-κB signaling pathway, a key regulator of inflammation.
Caption: Overview of the MAPK signaling pathways involved in inflammation.
References
- 1. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 1-Methoxy-4-(1-methoxyethyl)benzene: A Guide for Laboratory Professionals
The proper disposal of 1-Methoxy-4-(1-methoxyethyl)benzene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, like many organic chemicals, should be treated as hazardous waste. Adherence to established protocols minimizes risks to personnel and the environment.
Hazardous Waste Characterization
While specific quantitative data for this compound is limited, the properties of related compounds suggest it should be handled with care. The following table summarizes the potential hazards based on similar chemicals.
| Hazard Classification | Description | Source |
| Flammability | Assumed to be a flammable liquid and vapor. | [1] |
| Health Hazards | May cause skin and serious eye irritation. Suspected of causing genetic defects and cancer. May cause organ damage through prolonged or repeated exposure. | [1] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of chemical waste such as this compound is through a licensed hazardous waste disposal contractor.[2] Do not discharge the product into drains, as it can be harmful to the aquatic environment and may pose an explosion risk.[1]
-
Waste Segregation and Collection:
-
Labeling:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads from spill cleanups, and contaminated labware, must also be collected as hazardous waste.[1][2]
-
Place these materials in a sealed bag or container, also labeled as hazardous waste.[2]
-
-
Arranging for Disposal:
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][5] RCRA establishes a "cradle-to-grave" approach for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[5][6]
-
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate the immediate area.[2]
-
Remove all sources of ignition.[2]
-
Ventilate the area.[2]
-
For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2]
-
For large spills, contact your institution's EHS department immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methoxy-4-(1-methoxyethyl)benzene
Essential Safety and Handling Guide for 1-Methoxy-4-(1-methoxyethyl)benzene
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 77525-91-8 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of vapors.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Must be ANSI-approved.[1] |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are suitable for low-volume applications. For prolonged contact or handling larger volumes, heavy-duty gloves such as butyl rubber may be necessary. | It is recommended to wear two pairs of nitrile gloves. Check the manufacturer's glove selection guide for breakthrough times.[1] |
| Skin and Body Protection | A flame-resistant lab coat, buttoned to its full length, is required. Wear full-length pants and closed-toe shoes. For significant exposure risk, chemical-resistant aprons or suits may be necessary. | Ensure no skin is exposed between shoes and pants.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with organic vapor cartridges is required. | All respirator users must be trained and fit-tested.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for laboratory safety.
Preparation
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify the availability and accessibility of an eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.[1]
-
Have spill cleanup materials readily available.
Handling
-
Conduct all work with this compound inside a chemical fume hood.[1]
-
Ground and bond containers when transferring to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
Post-Handling
-
Wash hands thoroughly with soap and water after handling.[1]
-
Decontaminate the work area.
-
Properly store the chemical in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Dispose of this compound as hazardous waste. Do not pour it down the drain.[1] Collect waste in a designated, properly labeled, and sealed container.[1]
-
Contaminated Materials : Contaminated PPE (like gloves) and absorbent materials from spill cleanups should be collected in a sealed bag or container for hazardous waste disposal.[1]
-
Disposal Procedure : Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed hazardous waste disposal contractor.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is essential.
| Emergency | Procedure |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1] |
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
